Biotin-PFP ester
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N2O3S/c17-9-10(18)12(20)15(13(21)11(9)19)26-8(24)4-2-1-3-7-14-6(5-27-7)22-16(25)23-14/h6-7,14H,1-5H2,(H2,22,23,25)/t6-,7-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTMDBQDSYQUEV-LEJLMFORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455998 | |
| Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120550-35-8 | |
| Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biotin-PFP Ester: A High-Efficiency Probe for Biochemical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PFP ester (Biotin-pentafluorophenyl ester) has emerged as a superior reagent for biotinylation in a multitude of biochemical applications. Its heightened reactivity and increased stability in aqueous solutions compared to traditional N-hydroxysuccinimide (NHS) esters translate to more efficient and reproducible labeling of proteins, peptides, and other biomolecules. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, comparative performance data, detailed experimental protocols for key applications, and its utility in advanced workflows such as PROTAC development.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in biochemistry and molecular biology. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin allows for sensitive detection, purification, and immobilization of biotinylated molecules. The choice of biotinylating reagent is critical, directly influencing the efficiency, specificity, and stability of the resulting conjugate.
This compound is an amine-reactive biotinylation reagent that offers significant advantages over the more commonly used NHS-biotin. The pentafluorophenyl (PFP) ester functional group is less susceptible to hydrolysis in aqueous buffers, leading to higher reaction yields and a wider experimental window.[1][2] This increased stability is particularly beneficial when working with dilute protein solutions or in multi-step procedures.[2]
Core Principles: Mechanism of Action
This compound reacts with primary and secondary amines on target biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the PFP ester, leading to the release of pentafluorophenol (B44920) as a byproduct.[1]
The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and thus more reactive towards amines. This increased reactivity, coupled with its resistance to hydrolysis, makes this compound a highly efficient tool for biotinylation.[3][4]
Quantitative Data: Performance Comparison
The primary advantage of this compound over NHS-biotin lies in its superior stability in aqueous solutions, which directly impacts its labeling efficiency. While direct side-by-side comparisons of labeling efficiency are limited in published literature, the hydrolytic stability data provides a strong basis for performance expectation.
Table 1: Comparative Hydrolytic Stability of Amine-Reactive Esters [1][2][5][6]
| Active Ester | pH 7.0 (Half-life) | pH 8.0 (Half-life) | pH 8.6 (Half-life) | Key Advantage |
| PFP Ester | Significantly more stable than NHS ester | Significantly more stable than NHS ester | Significantly more stable than NHS ester | Higher resistance to hydrolysis, leading to more efficient reactions.[1][2] |
| NHS Ester | 4-5 hours | 1 hour | 10 minutes | Well-established chemistry with a wide variety of available reagents. |
| Sulfo-NHS Ester | More stable than NHS ester | - | - | Water-soluble, ideal for cell surface labeling. |
This enhanced stability of the PFP ester allows for more of the reagent to remain active over the course of the reaction, leading to a higher degree of biotinylation, especially at the slightly alkaline pH values optimal for amine labeling.
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with this compound
This protocol provides a general guideline for the biotinylation of proteins, such as antibodies, in solution.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine (B1666218), pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, non-reacted this compound and the pentafluorophenol byproduct by size exclusion chromatography (desalting column) or dialysis.
-
Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available in kit form.
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol is adapted for labeling proteins on the surface of living cells, leveraging the membrane-impermeable nature of certain biotinylation reagents. While this compound is membrane-permeable, a water-soluble version or careful control of reaction conditions is necessary to limit intracellular labeling.[4] For selective cell-surface labeling, a sulfo-NHS ester of biotin is often preferred.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS (pH 7.2-8.0)
-
This compound solution (freshly prepared in DMSO)
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Biotinylation: Resuspend or cover the cells with ice-cold PBS containing the desired concentration of this compound (typically 0.1-1 mg/mL).
-
Incubation: Incubate on ice for 30 minutes with gentle agitation to prevent cell settling.
-
Quenching: Remove the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction and remove any unreacted reagent.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the biotinylated cell surface proteins for downstream analysis (e.g., western blotting or pull-down assays).
Applications and Workflows
Pull-Down Assays
Biotinylated proteins are widely used as "bait" to capture interacting "prey" proteins from a complex mixture like a cell lysate. The strong biotin-streptavidin interaction allows for efficient isolation of the bait-prey complex.
PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can be used to synthesize biotinylated PROTACs, which are valuable tools for studying PROTAC-mediated protein degradation and for identifying off-target effects.[5]
Conclusion
This compound is a highly effective reagent for the biotinylation of proteins and other biomolecules. Its enhanced stability to hydrolysis compared to traditional NHS esters results in greater reaction efficiency and reproducibility. This makes it an invaluable tool for a wide range of biochemical applications, from routine protein labeling to advanced drug development workflows like the synthesis of PROTACs. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully incorporate this compound into their experimental designs.
References
An In-depth Technical Guide to Biotin-PFP Ester: Chemical Properties, Structure, and Applications
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of labeling reagent is critical for the success of downstream applications. Biotin-PFP ester, a pentafluorophenyl-activated biotinylation reagent, has emerged as a superior alternative to more traditional N-hydroxysuccinimide (NHS) esters. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with this compound, highlighting its advantages in stability and reactivity.
Core Chemical Properties and Structure
This compound is a white to off-white solid that is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is known for being more reactive than its NHS ester counterpart, enabling the efficient labeling of both primary and secondary amines.[1][3] The key to its enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group, which renders the carbonyl carbon more electrophilic and the pentafluorophenolate a superior leaving group. This results in a reagent that is not only more reactive towards amines but also exhibits greater stability against hydrolysis in aqueous solutions.[4][5]
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers and technical datasheets.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₅F₅N₂O₃S | [1][6][7] |
| Molecular Weight | 410.36 - 410.4 g/mol | [6][8][9] |
| Purity | ≥96% - ≥98% | [1][7][9] |
| Appearance | White to off-white solid/powder | [1][2][9] |
| Melting Point | 190.0 - 195.0 °C | [9][10] |
| Solubility | Soluble in DMF or DMSO | [1][2][11] |
| Storage Conditions | ≤4°C, desiccated | [1][4] |
| Spacer Arm Length | 9.6 Å | [8] |
Experimental Protocols
Protocol 1: General Protein Biotinylation using this compound
This protocol outlines a general procedure for the biotinylation of a protein, such as an antibody, using this compound.
Materials:
-
Protein solution (e.g., IgG) in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)[4][5]
-
This compound[6]
-
Anhydrous DMF or DMSO[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification[4]
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 0.5-5 mg/mL.[5] Ensure the buffer is free of primary amines like Tris or glycine.[4]
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.[4][5] Do not prepare stock solutions for long-term storage as the PFP moiety is susceptible to hydrolysis.[4]
-
Biotinylation Reaction: Add a 2 to 10-fold molar excess of the this compound solution to the protein solution while gently stirring.[5] The optimal molar ratio should be determined empirically based on the desired degree of labeling.
-
Incubation: Incubate the reaction at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for more sensitive biomolecules.[5]
-
Quenching: To stop the reaction, add the quenching buffer to the reaction mixture.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.[4]
-
Quantification of Biotinylation: The degree of biotin (B1667282) incorporation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4]
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol provides a method to assess the hydrolytic stability of this compound in an aqueous buffer.
Materials:
-
This compound[6]
-
Anhydrous DMF or DMSO[4]
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Initiation of Hydrolysis: Dilute the stock solution into the aqueous buffer to a final concentration of 1 mM.
-
Time-Course Sampling: Immediately inject a sample (t=0) into the HPLC system. Continue to take and inject samples at regular time intervals.
-
HPLC Analysis: Monitor the disappearance of the this compound peak and the appearance of the hydrolyzed biotin peak by UV absorbance at an appropriate wavelength.
-
Data Analysis: Calculate the percentage of the remaining active ester at each time point. Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life of the ester in the selected buffer.
Visualizations
The following diagrams illustrate key workflows and mechanisms involving this compound.
Caption: Workflow for biotinylating a protein with this compound.
Caption: Reaction of this compound with a Primary Amine.
Caption: Workflow for comparing hydrolysis rates of active esters.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. precisepeg.com [precisepeg.com]
- 6. This compound, 120550-35-8 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. cephamls.com [cephamls.com]
- 9. chemimpex.com [chemimpex.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
A Deep Dive into Biotinylation Reagents for Protein Labeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a protein or other macromolecule, is a cornerstone technique in life sciences research and drug development. The remarkablely high affinity of biotin for avidin (B1170675) and its homolog streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of numerous applications, from affinity purification and immunoassays to targeted drug delivery.[1][2] The small size of the biotin molecule (244.31 g/mol ) allows for its conjugation to proteins with minimal interference to their biological function.[3][4] This guide provides an in-depth technical overview of the core biotinylation reagents, their chemical specificities, and the experimental protocols for their use in protein labeling.
Core Concepts in Biotinylation
The choice of biotinylation reagent is dictated by the available functional groups on the target protein and the desired specificity of labeling. Biotinylation reagents are broadly classified into two categories: chemical and enzymatic. Chemical methods target common functional groups on amino acid side chains, offering versatility but sometimes lacking site-specificity. Enzymatic methods, in contrast, provide highly specific labeling at predetermined sites, ensuring homogeneity of the biotinylated product.
Chemical Biotinylation Reagents
Chemical biotinylation reagents consist of a biotin moiety, a spacer arm, and a reactive group that targets a specific functional group on the protein. The spacer arm is a critical component that influences the accessibility of the biotin to avidin or streptavidin, with longer spacer arms often reducing steric hindrance.
Amine-Reactive Reagents: NHS Esters
N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive biotinylation reagents. They react with primary amines (-NH2) found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues to form stable amide bonds.[5][6]
-
NHS-Biotin: This is a standard amine-reactive reagent. It is hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[3][6]
-
Sulfo-NHS-Biotin: The addition of a sulfonate group to the NHS ring renders this reagent water-soluble, allowing for direct use in aqueous buffers and preventing it from crossing cell membranes, making it ideal for labeling cell surface proteins.[7]
Sulfhydryl-Reactive Reagents: Maleimides and Pyridyldithiols
These reagents specifically target the sulfhydryl groups (-SH) of cysteine residues, which are less abundant than primary amines, often allowing for more specific labeling.
-
Biotin-Maleimide: This reagent reacts with free sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond.[8] It is a valuable tool for labeling proteins at specific cysteine residues.[2][9]
-
Biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide): This reagent also reacts with sulfhydryl groups, but it forms a disulfide bond that is cleavable by reducing agents like dithiothreitol (B142953) (DTT).[7][10] This reversibility is advantageous for applications requiring the release of the biotinylated protein from an avidin/streptavidin support.
Carbonyl- and Carboxyl-Reactive Reagents
-
Biotin Hydrazide: This reagent reacts with aldehyde groups, which can be introduced into glycoproteins by mild oxidation of their carbohydrate moieties with sodium periodate.[3][11]
-
Carbodiimide-activated Biotin: Carboxyl groups on aspartic and glutamic acid residues can be targeted using a biotin derivative with a primary amine in the presence of a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5]
Enzymatic Biotinylation Reagents
Enzymatic methods offer unparalleled specificity, resulting in a homogeneously biotinylated protein population.
BirA Ligase
The E. coli biotin ligase, BirA, specifically recognizes a 15-amino acid peptide sequence known as the AviTag (GLNDIFEAQKIEWHE).[12][13] When a protein is genetically fused with the AviTag, BirA will catalyze the ATP-dependent covalent attachment of a single biotin molecule to the specific lysine residue within the tag.[14][15] This method can be performed both in vitro and in vivo and typically results in high biotinylation efficiency.[1][3]
Sortase A
Sortase A, a transpeptidase from Staphylococcus aureus, recognizes the LPXTG motif.[16][17] It cleaves the peptide bond between threonine and glycine (B1666218) and subsequently ligates a nucleophile containing an N-terminal oligoglycine sequence.[18][19] By using a biotinylated oligoglycine peptide, site-specific biotinylation can be achieved at the C-terminus of a protein engineered to contain the LPXTG recognition sequence.[16][17]
Quantitative Comparison of Biotinylation Reagents
The efficiency and specificity of biotinylation can vary significantly between different reagents and protocols. The following table summarizes key quantitative parameters for common biotinylation methods.
| Biotinylation Method | Target Functional Group | Labeling Specificity | Typical Efficiency | Bond Stability | Key Advantages | Key Disadvantages |
| NHS-Biotin | Primary Amines (Lysine, N-terminus) | Low (multiple sites) | Variable (dependent on molar excess and protein) | Stable Amide Bond | Simple, versatile | Heterogeneous product, potential for protein inactivation |
| Sulfo-NHS-Biotin | Primary Amines (Lysine, N-terminus) | Low (multiple sites) | Variable (dependent on molar excess and protein) | Stable Amide Bond | Water-soluble, for cell surface labeling | Heterogeneous product, potential for protein inactivation |
| Biotin-Maleimide | Sulfhydryls (Cysteine) | Moderate (fewer sites than amines) | High | Stable Thioether Bond | More specific than amine labeling | Requires free sulfhydryls, may require reduction of disulfides |
| Biotin-HPDP | Sulfhydryls (Cysteine) | Moderate (fewer sites than amines) | High | Cleavable Disulfide Bond | Reversible labeling | Bond is sensitive to reducing agents |
| BirA Ligase | Specific Lysine in AviTag | High (single site) | >95% (in vitro, optimal conditions)[1] | Stable Amide Bond | Homogeneous product, site-specific | Requires genetic modification of the protein |
| Sortase A | C-terminal LPXTG motif | High (single site) | >90%[17] | Stable Peptide Bond | Homogeneous product, site-specific, C-terminal labeling | Requires genetic modification of the protein and a biotinylated peptide |
Experimental Protocols
The following tables provide detailed methodologies for key biotinylation experiments.
Table 2: Protocol for Amine-Reactive Biotinylation using NHS-Biotin
| Step | Procedure | Notes |
| 1. Protein Preparation | Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[13] | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS ester and should be avoided.[11] |
| 2. Reagent Preparation | Immediately before use, prepare a 10-20 mg/mL stock solution of NHS-Biotin in an anhydrous organic solvent such as DMSO or DMF.[13][20] | NHS-Biotin is moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation.[13] |
| 3. Biotinylation Reaction | Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[13][20] | The optimal molar ratio may need to be determined empirically. For dilute protein solutions, a higher molar excess may be required.[4] |
| 4. Incubation | Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[13][20] | |
| 5. Quenching | Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-Biotin. Incubate for 15-30 minutes. | |
| 6. Removal of Excess Biotin | Remove unreacted biotin by dialysis against a suitable buffer or by using a desalting column.[10][13] | This step is crucial for downstream applications to avoid interference from free biotin. |
Table 3: Protocol for Sulfhydryl-Reactive Biotinylation using Biotin-Maleimide
| Step | Procedure | Notes |
| 1. Protein Preparation | Dissolve the protein in a degassed, amine-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[8] | The maleimide (B117702) reaction is most specific to sulfhydryls in this pH range.[21] |
| 2. Reduction of Disulfides (Optional) | If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a 10-100 fold molar excess and incubate for 20-60 minutes at room temperature.[8] | TCEP is preferred over DTT as it does not contain a free thiol group that can react with the maleimide. |
| 3. Reagent Preparation | Prepare a 1-10 mg/mL stock solution of Biotin-Maleimide in DMSO or DMF.[8] | |
| 4. Biotinylation Reaction | Add a 5- to 20-fold molar excess of the Biotin-Maleimide stock solution to the protein solution.[21][22] | |
| 5. Incubation | Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8] | |
| 6. Quenching | Quench the reaction by adding a small molecule thiol such as 2-mercaptoethanol (B42355) or cysteine to a final concentration of 1-10 mM. | |
| 7. Removal of Excess Biotin | Remove unreacted biotin and quenching reagent by dialysis or gel filtration.[8] |
Table 4: Protocol for Enzymatic Biotinylation using BirA Ligase
| Step | Procedure | Notes |
| 1. Reaction Setup | In a reaction tube, combine the AviTag-fused protein (typically 10-50 µM), BirA ligase, ATP, biotin, and magnesium chloride in a suitable buffer (e.g., 50 mM Bicine, pH 8.3).[1][3] | The recommended molar ratio is approximately 1:7.5:300:20 (BirA:Protein:ATP:Biotin).[15] |
| 2. Incubation | Incubate the reaction mixture for 1 hour at 30°C with gentle mixing.[3][12] For some substrates, a second addition of BirA and biotin followed by another hour of incubation can increase efficiency.[12] | The optimal temperature and incubation time may vary depending on the substrate. Reactions can also be performed at room temperature for 2 hours or overnight at 4°C.[1] |
| 3. Removal of BirA and Excess Reagents | If the BirA ligase is His-tagged, it can be removed using a Ni-NTA resin.[15] Excess biotin and ATP can be removed by dialysis or size-exclusion chromatography.[15] | |
| 4. Analysis | The efficiency of biotinylation can be assessed by a gel-shift assay on SDS-PAGE with streptavidin or by mass spectrometry.[15] |
Table 5: Protocol for Enzymatic Biotinylation using Sortase A
| Step | Procedure | Notes |
| 1. Reaction Setup | Combine the purified protein containing a C-terminal LPXTG motif (10-50 µM), a biotinylated oligoglycine peptide (e.g., GGG-biotin, 5-10 fold molar excess), and Sortase A in a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).[16][18] | The concentration of Sortase A can range from 2.5 to 150 µM.[16][18] |
| 2. Incubation | Incubate the reaction at room temperature or 37°C for 1-5 hours.[16][18] The reaction progress can be monitored by taking aliquots at different time points. | |
| 3. Purification | Purify the biotinylated protein from the reaction mixture to remove Sortase A (often His-tagged for easy removal), the unreacted peptide, and the cleaved C-terminal fragment. Size-exclusion chromatography is a common purification method.[16] | |
| 4. Analysis | The final product can be analyzed by SDS-PAGE and mass spectrometry to confirm successful ligation. |
Visualization of Biotinylation Workflows
The following diagrams illustrate the logical flow of the different biotinylation methods.
Conclusion
The selection of an appropriate biotinylation reagent and protocol is critical for the success of a wide range of biological assays and therapeutic development strategies. Chemical biotinylation methods offer simplicity and versatility, while enzymatic approaches provide unparalleled specificity and product homogeneity. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can effectively label their proteins of interest for a multitude of downstream applications. This guide provides a comprehensive foundation for selecting and implementing the most suitable biotinylation strategy for your research needs.
References
- 1. avidity.com [avidity.com]
- 2. Biotin Labeling Reagent Biotin-PE-maleimide | CAS 374592-99-1 Dojindo [dojindo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apexbt.com [apexbt.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. genecopoeia.com [genecopoeia.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site specific Biotinylation by BirA [wiki.epfl.ch]
- 13. proteochem.com [proteochem.com]
- 14. Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. vectorlabs.com [vectorlabs.com]
Biotin-PFP Ester: A Technical Guide to Amine Reactivity and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of Biotin-Pentafluorophenyl (PFP) ester with primary and secondary amines, providing a comprehensive resource for its application in bioconjugation and drug development. Biotin-PFP ester has emerged as a superior reagent for biotinylation due to its enhanced reactivity and stability compared to traditional N-hydroxysuccinimide (NHS) esters.
Core Concepts: Reactivity with Primary and Secondary Amines
This compound is an amine-reactive compound that forms stable amide bonds with both primary and secondary amines.[1][2][3] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amine groups.[4] This heightened reactivity, coupled with greater resistance to hydrolysis compared to NHS esters, results in more efficient and reproducible biotinylation reactions, particularly in aqueous environments.[4]
Comparative Reactivity: Primary vs. Secondary Amines
While this compound reacts with both primary and secondary amines, primary amines are generally more nucleophilic and less sterically hindered, leading to faster reaction rates.[5][6] Quantitative kinetic data directly comparing the reactivity of this compound with primary versus secondary amines is limited in the readily available literature. However, studies on related PFP ester platforms provide valuable insights. For instance, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) with a primary amine (1-aminomethylpyrene) was found to be significantly high at 2.46 x 10⁻¹ s⁻¹.[1][4] In contrast, studies with other active esters, such as poly(N-hydroxysuccinimide-4-vinyl benzoate), have shown an inability to functionalize less reactive aromatic amines, highlighting the superior reactivity of PFP esters.[1] It is therefore expected that this compound will react more readily with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues) than with secondary amines.
Quantitative Data Summary
The following table summarizes the key properties and reactivity data for this compound.
| Property | Value/Characteristic | References |
| Reactive Groups | Primary and Secondary Amines | [1][2][3] |
| Bond Formed | Stable Amide Bond | [4] |
| Optimal pH Range | 7.0 - 9.0 | [7] |
| Solubility | Requires organic solvent (e.g., DMSO, DMF) for initial dissolution. | [3] |
| Hydrolytic Stability | More stable than NHS esters, less susceptible to spontaneous hydrolysis. | [4] |
| Relative Coupling Speed | PFP ester is ~32x faster than pentachlorophenyl ester and ~111x faster than nitrophenyl ester. | [4] |
| Pseudo-first-order rate constant (k') with a primary amine * | 2.46 x 10⁻¹ s⁻¹ | [1][4] |
*Data from a comparative study of a poly(pentafluorophenyl acrylate) with 1-aminomethylpyrene. This serves as an illustrative example of PFP ester reactivity.
Experimental Protocols
Protocol 1: General Protein Biotinylation using this compound
This protocol provides a general procedure for the biotinylation of a protein in solution.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal incubation time may need to be determined empirically.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
Avidin-HABA reagent solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Prepare a standard curve using known concentrations of free biotin (B1667282).
-
Add the biotinylated protein sample to the Avidin-HABA reagent solution.
-
Biotin in the sample will displace the HABA dye from the avidin, causing a decrease in absorbance at 500 nm.
-
Measure the absorbance at 500 nm and compare it to the standard curve to determine the concentration of biotin incorporated into the protein.
-
Calculate the molar ratio of biotin to protein to determine the degree of biotinylation.
Visualizations
Reaction of this compound with a Primary Amine
Caption: Reaction of this compound with a primary amine.
Experimental Workflow for Protein Biotinylation
Caption: A typical workflow for protein biotinylation.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Studied by Biotinylation
Caption: EGFR signaling pathway studied by biotinylation.
References
An In-depth Technical Guide to the Shelf Life and Storage of Biotin-PFP Ester
For researchers, scientists, and professionals in drug development, the stability and proper handling of reagents are paramount to ensure experimental reproducibility and success. Biotin-PFP ester (Biotin-pentafluorophenyl ester) is a highly reactive biotinylation reagent favored for its efficiency in labeling primary and secondary amines. This guide provides a comprehensive overview of its shelf life, optimal storage conditions, and essential handling protocols.
Core Concepts of this compound Stability
This compound's reactivity, a desirable trait for biotinylation, also makes it susceptible to degradation, primarily through hydrolysis. The pentafluorophenyl (PFP) ester group is more resistant to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions in aqueous environments.[1][2][3][4] However, exposure to moisture, elevated temperatures, and light can compromise its integrity.[5] Therefore, stringent storage and handling are critical.
Quantitative Data Summary
The shelf life of this compound is highly dependent on its form (solid or in solution) and the storage temperature. The following tables summarize the recommended storage conditions and expected stability from various suppliers.
Table 1: Shelf Life of Solid this compound
| Storage Temperature | Shelf Life | Key Considerations |
| -20°C | 3 years | Recommended for long-term storage.[2][6] |
| 4°C | 2 years | Store with a desiccant.[1][7][8] |
| 0-8°C | Not specified | General recommendation from some suppliers.[9] |
Table 2: Shelf Life of this compound in Solution
| Solvent | Storage Temperature | Shelf Life | Key Considerations |
| DMSO or DMF | -80°C | 6 months | Use anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles.[6] |
| DMSO or DMF | -20°C | 1 month | Use anhydrous solvent.[6] It is strongly recommended to prepare solutions immediately before use.[1][2][3] |
Experimental Protocols
Adherence to proper experimental protocols is crucial for maintaining the reactivity of this compound.
Protocol 1: General Handling and Storage of Solid this compound
-
Receiving and Initial Storage : Upon receipt, immediately store the vial of this compound at the recommended temperature (-20°C for long-term storage or 4°C for shorter-term).[1][6] The product is typically shipped at ambient temperature or with gel packs.[1][7]
-
Protection from Moisture : this compound is moisture-sensitive.[1][2][3][5] Always store the solid reagent in a desiccated environment.[1][2][7]
-
Equilibration : Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation onto the product.[1][3][4]
-
Weighing : Weigh the desired amount of the reagent quickly in a low-humidity environment.
-
Storage after Opening : After dispensing, tightly seal the vial and store it under the recommended conditions with a desiccant.
Protocol 2: Preparation and Short-Term Storage of this compound Solutions
-
Solvent Selection : Use anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve the this compound.[1][2][6][7] The quality of the solvent is critical, as any residual water can hydrolyze the ester.
-
Solution Preparation : It is highly recommended to prepare solutions immediately before use.[1][2][3] Do not prepare large stock solutions for long-term storage, as the PFP moiety readily hydrolyzes, rendering the reagent non-reactive.[1][3]
-
Concentration : Prepare the solution at a concentration suitable for your experiment, typically in the range of 10-100 mM.[2]
-
Short-Term Storage : If a solution must be stored, it should be for a very short duration. For storage up to one month, use anhydrous DMSO or DMF and store at -20°C.[6] For up to six months, store at -80°C.[6]
-
Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the solution into smaller, single-use volumes.
Visualizations
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process and best practices for storing and handling this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. labproinc.com [labproinc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. chemimpex.com [chemimpex.com]
A Technical Guide to the Solubility of Biotin-PFP Ester in DMSO and DMF for Researchers and Drug Development Professionals
Introduction: Biotin-PFP ester (Biotin-pentafluorophenyl ester) is a widely utilized amine-reactive biotinylation reagent in biomedical research and drug development. Its efficiency in forming stable amide bonds with primary and secondary amines makes it a valuable tool for labeling proteins, peptides, and other biomolecules. Understanding its solubility in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) is critical for the successful design and execution of labeling experiments, ensuring optimal reaction conditions and reproducible results. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its use, and a workflow for typical biotinylation reactions.
Quantitative Solubility Data
The solubility of this compound in DMSO and DMF is a crucial parameter for preparing stock solutions for biotinylation reactions. The following table summarizes the available quantitative data.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [1] |
| Dimethylformamide (DMF) | 25 mg/mL | [2] |
Note: It is recommended to use anhydrous solvents, as this compound is sensitive to moisture, which can lead to hydrolysis of the PFP ester and a reduction in its reactivity.
Experimental Protocols
General Protocol for Preparing this compound Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO or DMF for use in biotinylation reactions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound into a microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of solvent to 10 mg of the ester).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: It is highly recommended to prepare stock solutions fresh for each experiment.[2] If short-term storage is necessary, store the solution at -20°C with a desiccant and use within a short period. Avoid repeated freeze-thaw cycles.
Experimental Workflow for Protein Biotinylation
The following diagram illustrates a typical workflow for biotinylating a protein with this compound.
References
Pentafluorophenyl Esters in Bioconjugation: A Technical Guide to Enhanced Efficiency and Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable covalent linkage of molecules to biomacromolecules is paramount for the development of effective therapeutics, diagnostics, and research tools. The choice of reactive chemistry dictates the efficiency, reproducibility, and ultimate performance of the resulting bioconjugate. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine modification, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability, reactivity, and overall conjugation efficiency.[1] This in-depth technical guide explores the core advantages of PFP esters, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation endeavors.
Core Advantages of Pentafluorophenyl Esters
PFP esters are active esters that react with primary and secondary amines to form stable amide bonds.[2] Their enhanced performance is attributed to the electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, leading to several key benefits in bioconjugation reactions.[3]
1. Enhanced Stability in Aqueous Environments: A primary drawback of the widely used NHS esters is their susceptibility to hydrolysis in aqueous solutions. This competing reaction reduces the concentration of the active ester available for conjugation, often necessitating the use of a large excess of the labeling reagent and leading to variability in reaction outcomes.[3][4] PFP esters, in contrast, demonstrate significantly greater resistance to hydrolysis, which translates to more efficient and reproducible conjugations, a critical factor when working with precious or limited quantities of biomolecules.[1][3]
2. Faster Reaction Kinetics: Kinetic studies have shown that PFP esters exhibit superior reactivity towards aminolysis (the desired reaction with amines) compared to other active esters.[3] This accelerated reaction rate allows for shorter incubation times, reducing the potential for degradation of sensitive biomolecules and improving overall workflow efficiency. For instance, one study reported the relative coupling speed of a PFP ester to be approximately 32 times faster than a pentachlorophenyl ester and 111 times faster than a nitrophenyl ester.[3]
3. Higher Conjugation Efficiency: The combination of enhanced stability and faster kinetics results in higher overall conjugation efficiency.[5] This means that a lower molar excess of the PFP ester-activated reagent is often required to achieve the desired degree of labeling, which can be more cost-effective and can minimize non-specific modifications.
4. Site-Specific Labeling Potential: Interestingly, the use of PFP esters has been shown to offer a degree of site-selectivity in certain applications. For example, studies have demonstrated that PFP esters can preferentially label a specific lysine (B10760008) residue on the light chain of monoclonal antibodies, leading to more homogeneous antibody-fluorophore conjugates with improved properties such as reduced aggregation and enhanced brightness.[6]
Quantitative Data Presentation
To facilitate a clear comparison, the following tables summarize key quantitative data regarding the stability and reactivity of PFP esters in comparison to the more common NHS esters.
| Active Ester | Solvent System | Half-life (t½) |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile (B52724) | Longer than NHS Ester |
| N-hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | Shorter than PFP Ester |
| A comparative stability study in aqueous acetonitrile demonstrates the higher stability of PFP esters towards hydrolysis compared to NHS esters. |
| pH | Temperature (°C) | NHS Ester Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
| This table illustrates the significant impact of pH on the hydrolysis of NHS esters. While direct comparative data for PFP esters under identical conditions is limited in the literature, they are consistently reported to be more stable.[7][8] |
| Active Ester Platform | Pseudo-first-order rate constant for aminolysis (s⁻¹) |
| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹ |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³ |
| Kinetic studies on polymer brush platforms highlight the significantly faster reaction kinetics of PFP esters in aminolysis reactions.[3] |
Reaction Mechanism and Workflow
The fundamental reaction of a PFP ester with a primary amine involves a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[7]
Figure 1: Reaction of a PFP ester with a primary amine.
A competing, and generally undesirable, reaction is the hydrolysis of the PFP ester in the presence of water, which leads to the formation of an unreactive carboxylic acid and pentafluorophenol. The higher stability of PFP esters minimizes this side reaction.
Figure 2: Competing hydrolysis reaction of a PFP ester.
A typical experimental workflow for bioconjugation using PFP esters involves several key steps, from preparation of the biomolecule and reagent to the final purification of the conjugate.
Figure 3: General experimental workflow for PFP ester bioconjugation.
Experimental Protocols
The following are detailed methodologies for key experiments involving PFP esters.
Protocol 1: General Protein Labeling with a PFP Ester
This protocol provides a general procedure for labeling a protein with a PFP ester-activated molecule, such as a fluorescent dye or biotin.
Materials:
-
Protein of interest
-
PFP ester-activated labeling reagent
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated reagent in anhydrous DMSO or DMF to a concentration of 10-100 mM.[9]
-
Initiate the Conjugation Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[7]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7] The optimal time may vary depending on the protein and the desired degree of labeling.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[7]
-
Purification: Remove excess, unreacted PFP ester and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.[9]
-
Characterization: Determine the degree of labeling using an appropriate method, such as UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: PEGylation of an Antibody with a PFP Ester-PEG
This protocol describes the covalent attachment of polyethylene (B3416737) glycol (PEG) to an antibody using a PFP ester-activated PEG reagent.
Materials:
-
Antibody (e.g., IgG)
-
PEG-PFP ester reagent
-
Phosphate-buffered saline (PBS), pH 7.2
-
Anhydrous DMSO or DMF
-
Dialysis or gel filtration equipment
Procedure:
-
Prepare the Antibody Solution: Dissolve the antibody in PBS to a concentration of 2 mg/mL.[10]
-
Prepare the PEG-PFP Ester Solution: Immediately before use, dissolve the PEG-PFP ester in anhydrous DMSO or DMF to a concentration of approximately 13.3 mg/mL (e.g., 1 mg in 75 µL).[10]
-
Initiate the Conjugation Reaction: Add the PEG-PFP ester solution to the antibody solution. A typical protocol might use 25 µL of the PEG-PFP solution for every 1 mL of antibody solution.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 37°C for 30 minutes.[10]
-
Purification: Remove the unreacted PEG-PFP ester by dialysis against PBS or by gel filtration.[10]
-
Storage: Store the PEGylated antibody under the same conditions as the unmodified antibody.[10]
Protocol 3: Labeling of 5'-Amine-Modified Oligonucleotides
This protocol is adapted for the conjugation of a PFP ester-activated molecule to an oligonucleotide with a 5'-primary amine modification.
Materials:
-
5'-Amine-modified oligonucleotide
-
PFP ester-activated label
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate/carbonate buffer, pH 8.5-9.0)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., NAP-10) or HPLC for purification
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a concentration of 1-5 mM.
-
Prepare the PFP Ester Solution: Freshly prepare a 10-50 mM solution of the PFP ester-activated label in anhydrous DMSO or DMF.
-
Initiate the Conjugation Reaction: Add a 10- to 50-fold molar excess of the PFP ester solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
Purification: Purify the labeled oligonucleotide from excess label and byproducts using a desalting column or by reverse-phase HPLC.
-
Characterization: Confirm the conjugation and assess the purity of the product by HPLC and/or mass spectrometry.
Application in Antibody-Drug Conjugate (ADC) Development
PFP esters are valuable tools in the construction of ADCs, which are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[11] The linker, which is often attached to the drug and then conjugated to the antibody, plays a critical role in the ADC's stability and efficacy.
Figure 4: Workflow for Antibody-Drug Conjugate (ADC) preparation using PFP esters.
A detailed protocol for preparing an ADC using a homobifunctional PFP ester linker is provided below.
Protocol 4: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol outlines a two-step process for creating an ADC using a linker with two PFP ester reactive groups.
Materials:
-
Monoclonal antibody (mAb)
-
Amine-containing cytotoxic drug
-
Homobifunctional PFP ester linker (e.g., Bis-PEG-PFP ester)
-
Anhydrous DMSO or DMF
-
Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Purification and characterization equipment (e.g., SEC-HPLC, HIC-HPLC, mass spectrometer)
Step 1: Preparation of the Linker-Payload Intermediate
-
Dissolve Reagents: Prepare stock solutions of the cytotoxic drug and the PFP ester linker in anhydrous DMSO or DMF.[11]
-
Reaction: In a dry vial, combine the drug solution with a 1.5 to 3-fold molar excess of the PFP ester linker solution. Add 2-4 equivalents of DIPEA to facilitate the reaction.[11]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.[11]
-
Purification: Purify the linker-payload intermediate using an appropriate chromatographic method (e.g., reverse-phase HPLC).
Step 2: Conjugation to the Antibody
-
Prepare Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.[11]
-
Conjugation Reaction: Add a calculated molar excess (e.g., 5- to 10-fold) of the purified linker-payload intermediate to the antibody solution.[11]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the ADC to remove unconjugated antibody, excess linker-payload, and aggregates using size-exclusion chromatography or other suitable methods.[11]
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC-HPLC), size-exclusion chromatography (SEC-HPLC), and mass spectrometry.[11]
Conclusion
Pentafluorophenyl esters offer a compelling alternative to traditional amine-reactive crosslinkers, providing significant advantages in terms of stability, reactivity, and efficiency in bioconjugation reactions.[3] Their enhanced resistance to hydrolysis and faster reaction kinetics lead to more reproducible and higher-yielding conjugations, which is particularly beneficial when working with sensitive and valuable biomolecules.[1][3] The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of PFP esters to advance their work in the development of novel bioconjugates for therapeutic, diagnostic, and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Biotin-PFP Ester for Labeling Cell Surface Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PFP (Pentafluorophenyl) ester is a highly efficient amine-reactive biotinylation reagent used for covalently labeling proteins and other biomolecules.[1][2] Its superior reactivity and stability make it an excellent choice for labeling cell surface proteins, a critical technique in proteomics, drug discovery, and the study of cellular signaling. This guide provides a comprehensive overview of the properties of Biotin-PFP ester, detailed protocols for its use in cell surface protein labeling, and its application in studying key signaling pathways.
Core Concepts: The Chemistry of this compound
This compound functions by reacting with primary and secondary amines on target molecules to form stable amide bonds.[1][2] The pentafluorophenyl ester is a highly reactive leaving group, making the reaction efficient and rapid.
Key Features of this compound:
-
High Reactivity: The electron-withdrawing fluorine atoms on the PFP group make the ester highly susceptible to nucleophilic attack by amines, resulting in faster reaction kinetics compared to N-hydroxysuccinimide (NHS) esters.[1][2]
-
Greater Hydrolytic Stability: this compound is less prone to hydrolysis in aqueous solutions compared to NHS esters, especially at neutral to slightly basic pH.[3][4] This increased stability ensures a higher concentration of the active reagent is available for labeling, leading to greater efficiency and reproducibility.
-
Amine Specificity: The primary targets for this compound are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[2]
-
Water Insolubility: this compound is insoluble in water and must be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture.[2][3]
Quantitative Data Summary
While precise, direct comparative studies on the labeling efficiency of this compound versus other reagents on live cells are not extensively published, the following table summarizes the key quantitative and qualitative advantages based on available data for PFP esters in general.
| Parameter | This compound | Biotin-NHS Ester | References |
| Reaction Kinetics | Significantly faster aminolysis rate. | Slower aminolysis rate. | [5] |
| Hydrolytic Half-life | More stable, especially at pH > 7. | Less stable, with a half-life of minutes at pH 8.6 (4°C). | [4][6] |
| Optimal Reaction pH | 7.0 - 9.0 | 7.0 - 8.0 | [7] |
| Molar Coupling Ratio | Generally, a lower molar excess is required due to higher efficiency. | Often requires a higher molar excess to compensate for hydrolysis. | [8] |
| Stability of Biotinylated Protein | The resulting amide bond is highly stable. | The resulting amide bond is highly stable. | [9] |
Experimental Protocols
This section provides a detailed protocol for the biotinylation of cell surface proteins on a cancer cell line for the subsequent analysis of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Materials
-
Cell Line: A431 cells (human epidermoid carcinoma, high EGFR expression)
-
Biotinylation Reagent: this compound (e.g., from BPS Bioscience)[2]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0 (ice-cold)
-
Quenching Buffer: 100 mM glycine (B1666218) in ice-cold PBS
-
Lysis Buffer: RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors
-
-
Equipment:
-
Cell culture supplies
-
Refrigerated centrifuge
-
Rocking platform
-
Streptavidin-agarose beads
-
Western blotting equipment
-
Experimental Workflow Diagram
Caption: Experimental workflow for cell surface protein biotinylation.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture A431 cells in appropriate media until they reach 80-90% confluency.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS, pH 7.4, to remove any residual media.
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution to a final concentration of 0.5 mM in ice-cold PBS, pH 8.0.
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered.
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
-
Quenching:
-
Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer (100 mM glycine in PBS) to stop the reaction.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Capture of Biotinylated Proteins:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate the lysate with streptavidin-agarose beads for 2 hours at 4°C on a rotator.
-
Wash the beads three to five times with Lysis Buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against EGFR and phosphorylated downstream targets (e.g., p-ERK, p-Akt).
-
Application in Signaling Pathway Analysis
Cell surface biotinylation with this compound is a powerful tool to study the dynamics of cell surface receptors and their associated signaling pathways. By isolating the pool of proteins present on the plasma membrane at a specific time point, researchers can investigate receptor trafficking, dimerization, and the initiation of downstream signaling cascades.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular communication.[10][11] Cell surface biotinylation can be used to study GPCR dimerization and signaling.[12]
Caption: Simplified GPCR signaling pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway is critical in regulating cell growth, proliferation, and differentiation.[13][14] Dysregulation of this pathway is often implicated in cancer. Cell surface biotinylation allows for the specific analysis of plasma membrane-localized EGFR and its activation state.[15]
Caption: The EGFR/MAPK signaling cascade.
Integrin Signaling
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and are involved in various signaling pathways that regulate cell migration, proliferation, and survival.[16][17] Cell surface biotinylation can be employed to identify proteins within integrin adhesion complexes.
Caption: Overview of Integrin-mediated signaling.
Conclusion
This compound is a powerful and reliable reagent for the biotinylation of cell surface proteins. Its enhanced reactivity and stability offer significant advantages over traditional NHS esters, leading to more efficient and reproducible results. The protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this technology for advancing their research in cellular biology and drug discovery.
References
- 1. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to Amine-Reactive Biotinylation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive Biotinylation
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development.[1] The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of a versatile and robust system for the detection, purification, and immobilization of proteins, antibodies, and other biomolecules.[2] Among the various biotinylation strategies, targeting primary amines is the most common due to the abundance of lysine (B10760008) residues and N-terminal α-amines on the surface of most proteins.[3][4]
This technical guide provides a comprehensive overview of amine-reactive biotinylation chemistry, focusing on the widely used N-hydroxysuccinimide (NHS) ester-based reagents. It details the underlying chemical principles, compares available reagents, provides detailed experimental protocols for key applications, and offers troubleshooting guidance to enable researchers to successfully implement this powerful technology.
Core Principles of Amine-Reactive Biotinylation
The most prevalent class of amine-reactive biotinylation reagents utilizes an N-hydroxysuccinimide (NHS) ester functional group.[5] The chemistry of this reaction is a nucleophilic acyl substitution. The deprotonated primary amine (-NH₂) on a biomolecule, typically the ε-amine of a lysine residue or the N-terminal α-amine, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[6]
Several factors critically influence the efficiency and specificity of this reaction:
-
pH: The reaction is highly pH-dependent.[7] Primary amines must be in their deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out in a buffer with a pH between 7 and 9.[8] However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of biotinylation.[9] The half-life of NHS esters decreases dramatically as the pH increases, from several hours at pH 7 to mere minutes at pH 8.6.[10][11]
-
Buffer Composition: The reaction buffer must be free of extraneous primary amines, such as Tris or glycine (B1666218), as these will compete with the target molecule for reaction with the biotinylation reagent, thereby reducing labeling efficiency.[4] Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used.[2]
-
Reagent Concentration: The molar ratio of the biotinylation reagent to the protein is a key parameter that can be adjusted to control the degree of labeling.[12] A higher molar excess will generally result in a higher degree of biotinylation.
-
Temperature and Incubation Time: Biotinylation reactions are typically performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[13] Lower temperatures can be used to minimize protein degradation.
Comparison of Amine-Reactive Biotinylation Reagents
A variety of amine-reactive biotinylation reagents are commercially available, differing in their solubility, spacer arm length, and whether they are cleavable. The choice of reagent depends on the specific application.
| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Key Features |
| NHS-Biotin | 341.38 | 13.5 | Insoluble in water; soluble in DMSO/DMF | Standard, short-chain reagent.[5] |
| NHS-LC-Biotin | 454.54 | 22.4 | Insoluble in water; soluble in DMSO/DMF | Long-chain spacer arm reduces steric hindrance.[13] |
| NHS-LC-LC-Biotin | 567.70 | 30.5 | Insoluble in water; soluble in DMSO/DMF | Extra-long spacer arm for applications requiring maximal reach.[5] |
| Sulfo-NHS-Biotin | 443.42 | 13.5 | Water-soluble | Ideal for cell surface biotinylation as it does not permeate the cell membrane.[14] |
| Sulfo-NHS-LC-Biotin | 556.59 | 22.4 | Water-soluble | Combines a long spacer arm with water solubility for cell surface applications.[15] |
| Sulfo-NHS-SS-Biotin | 606.69 | 24.3 | Water-soluble | Contains a cleavable disulfide bond in the spacer arm, allowing for the release of the biotinylated molecule.[16] |
Experimental Protocols
General Protocol for Protein Biotinylation with NHS Esters
This protocol provides a general procedure for the biotinylation of a purified protein in solution.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (e.g., NHS-LC-Biotin)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for water-insoluble reagents
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[1]
-
Prepare the Biotinylation Reagent Stock Solution: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or DMF to a concentration of 10-40 mg/mL.[13][17] For water-soluble Sulfo-NHS esters, dissolve in water or the reaction buffer.[1]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution.[13] The exact molar ratio may need to be optimized for your specific protein and desired degree of labeling. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[13]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove excess, non-reacted biotinylation reagent and the quenching buffer by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2]
Protocol for Cell Surface Biotinylation with Sulfo-NHS Esters
This protocol is designed for labeling proteins on the surface of intact cells.
Materials:
-
Suspension or adherent cells
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
Sulfo-NHS-ester biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Ice-cold quenching solution (e.g., 50-100 mM glycine in PBS)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture media.[18] Resuspend or keep the adherent cells in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.[18]
-
Prepare Biotinylation Reagent: Immediately before use, prepare a 10 mM solution of the Sulfo-NHS-biotin reagent in ultrapure water.[16]
-
Biotinylation Reaction: Add the Sulfo-NHS-biotin solution to the cell suspension to a final concentration of 0.5-2 mM.[8] Incubate for 30 minutes at 4°C with gentle agitation.[19] Performing the reaction on ice minimizes the internalization of the biotin reagent.[8]
-
Quench the Reaction: Wash the cells three times with ice-cold quenching solution to remove any unreacted biotinylation reagent.[19]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.
Protocol for Antibody Biotinylation using NHS Esters
This protocol outlines the biotinylation of purified antibodies.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-ester biotinylation reagent (e.g., NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0)
-
Dialysis equipment or desalting column
Procedure:
-
Prepare the Antibody Solution: The antibody should be at a concentration of at least 1 mg/mL in an amine-free buffer.[17]
-
Prepare the Biotinylation Reagent Stock Solution: Dissolve the NHS-ester biotinylation reagent in DMSO or DMF to a concentration of 6-40 mg/mL immediately before use.[2][17]
-
Biotinylation Reaction: Add the biotinylation reagent to the antibody solution. A common starting point is a 20-fold molar excess.[4] Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[2]
-
Quench the Reaction: Add the quenching buffer to stop the reaction.[2]
-
Purification: Remove unreacted biotin and quenching buffer by dialysis against PBS or by using a desalting column.[2]
Visualization of Key Processes
Figure 1. Chemical reaction of an NHS-ester biotinylation reagent with a primary amine on a protein.
Figure 2. A typical experimental workflow for the biotinylation of a purified protein.
Figure 3. A decision-making flowchart for selecting the appropriate amine-reactive biotinylation reagent.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Biotinylation | Presence of primary amines in the buffer (e.g., Tris, glycine). | Dialyze or desalt the protein into an amine-free buffer like PBS.[20] |
| Hydrolyzed biotinylation reagent. | Prepare the NHS-ester solution immediately before use. Do not store reconstituted reagent.[4][20] | |
| Insufficient molar excess of biotinylation reagent. | Increase the molar ratio of the biotinylation reagent to the protein.[20] | |
| Protein Precipitation after Biotinylation | Excessive biotinylation leading to changes in protein solubility. | Reduce the molar excess of the biotinylation reagent, or decrease the reaction time or temperature.[21] |
| Loss of Protein Activity | Biotinylation of lysine residues in the active site. | Reduce the degree of biotinylation. Alternatively, consider using a different biotinylation chemistry that targets other functional groups (e.g., sulfhydryls).[15] |
| High Background in Downstream Applications | Incomplete removal of excess biotinylation reagent. | Ensure thorough purification of the biotinylated protein using desalting columns or extensive dialysis.[21] |
| Non-specific binding of proteins to streptavidin/avidin. | Pre-clear the sample with beads that do not have streptavidin/avidin to remove proteins that bind non-specifically.[22] |
Applications in Research and Drug Development
Amine-reactive biotinylation is a versatile tool with a wide range of applications:
-
Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.[2]
-
Affinity Purification: The strong interaction between biotin and avidin/streptavidin allows for the efficient isolation of biotinylated proteins and their binding partners.[15]
-
Cell Surface Labeling: Sulfo-NHS esters are used to specifically label and study cell surface proteins, their trafficking, and interactions.[19]
-
Drug Targeting and Delivery: Biotin can be used as a targeting ligand to deliver drugs or imaging agents to cells that overexpress biotin receptors, such as many cancer cells.
-
Protein-Protein Interaction Studies: Biotinylation is a key component of techniques like pull-down assays and proximity labeling (e.g., BioID) to identify protein interaction networks.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. store.sangon.com [store.sangon.com]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. proteochem.com [proteochem.com]
- 14. apexbt.com [apexbt.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. store.sangon.com [store.sangon.com]
- 17. dianova.com [dianova.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Surface protein biotinylation [protocols.io]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
Methodological & Application
Application Notes and Protocols: Biotin-PFP Ester for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in a vast array of life science applications. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) provides a versatile and robust system for the detection, purification, and immobilization of proteins, including antibodies.[1] Biotin-PFP ester (Pentafluorophenyl ester of Biotin) is a highly efficient amine-reactive reagent for biotinylating proteins. The PFP ester group is more reactive than the more common N-hydroxysuccinimide (NHS) ester and is less susceptible to hydrolysis in aqueous solutions, leading to more efficient and reproducible conjugations.[2][3] This reactivity allows for the effective labeling of primary and secondary amines on antibodies, forming stable amide bonds.[4][5]
These application notes provide a detailed protocol for the biotinylation of antibodies using this compound, methods for quantifying the degree of biotinylation, and expected outcomes.
Chemical Reaction of this compound with an Antibody
The conjugation of this compound to an antibody occurs through the nucleophilic attack of a primary amine (e.g., from a lysine (B10760008) residue on the antibody) on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.
Caption: Covalent bond formation between an antibody's primary amine and this compound.
Experimental Protocols
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer such as PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis cassettes for purification
-
Biotin Quantification Kit (e.g., HABA assay based)
Protocol for Antibody Biotinylation
This protocol is a general guideline and may require optimization for specific antibodies and applications.
-
Antibody Preparation:
-
Dialyze the antibody against 1X PBS, pH 7.2-8.0, to remove any amine-containing buffers (e.g., Tris) or stabilizers.
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[6] Higher concentrations generally lead to more efficient labeling.
-
-
Preparation of this compound Stock Solution:
-
This compound is moisture-sensitive.[2] Allow the vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.[7] Do not prepare stock solutions for long-term storage as the PFP ester hydrolyzes over time.[2]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10-20 fold molar excess of biotin to antibody is a good starting point for optimization.[7][8]
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3] Incubation time can be optimized for desired labeling efficiency.
-
-
Quenching the Reaction:
-
To terminate the conjugation reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.[9]
-
-
Purification of the Biotinylated Antibody:
Quantification of Biotin Incorporation (HABA Assay)
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10][12] The HABA dye binds to avidin, producing a colored complex with a characteristic absorbance at 500 nm.[13] Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm.[13] This change in absorbance is proportional to the amount of biotin in the sample.[13]
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions of the quantification kit.
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Measure Sample Absorbance: Add a known volume of the purified biotinylated antibody to the cuvette, mix well, and measure the absorbance at 500 nm until the reading is stable (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculate Biotin Concentration: The concentration of biotin can be calculated using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex provided in the kit.
-
Calculate Biotin-to-Antibody Molar Ratio:
-
Calculate the molar concentration of the antibody using its concentration in mg/mL and its molecular weight (e.g., ~150,000 g/mol for IgG).
-
Divide the molar concentration of biotin by the molar concentration of the antibody to obtain the biotin-to-antibody molar ratio.
-
Experimental Workflow
Caption: Step-by-step workflow for antibody biotinylation using this compound.
Quantitative Data Summary
The efficiency of biotinylation can be influenced by several factors, including the concentration of the antibody, the molar ratio of this compound to the antibody, the reaction pH, and the incubation time. The following table provides representative data on the expected degree of biotinylation under different conditions.
| Antibody Concentration (mg/mL) | Molar Ratio (Biotin:Antibody) | Reaction pH | Incubation Time (hours) | Incubation Temperature (°C) | Typical Biotin/Antibody Ratio |
| 2 | 10:1 | 7.4 | 2 | 25 | 2-4 |
| 2 | 20:1 | 7.4 | 2 | 25 | 4-6 |
| 5 | 10:1 | 8.0 | 1 | 25 | 3-5 |
| 5 | 20:1 | 8.0 | 1 | 25 | 6-8 |
| 1 | 20:1 | 7.4 | 12 | 4 | 3-5 |
Note: These values are illustrative. Optimal conditions should be determined empirically for each specific antibody and application. Over-biotinylation can potentially lead to antibody aggregation or a decrease in antigen-binding affinity.[14]
Applications of Biotinylated Antibodies
Biotinylated antibodies are versatile tools used in a wide range of immunological assays, including:
-
ELISA (Enzyme-Linked Immunosorbent Assay): For the detection and quantification of antigens.
-
Western Blotting: For the detection of specific proteins in a complex mixture.
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For localizing antigens in tissue sections and cells.
-
Flow Cytometry: For identifying and sorting cells based on the expression of specific surface antigens.
-
Immunoprecipitation and Affinity Purification: For isolating specific antigens or protein complexes from a solution.
-
Pull-down Assays: To study protein-protein interactions.
The use of a biotinylated primary or secondary antibody, followed by a streptavidin-enzyme conjugate, often leads to significant signal amplification compared to directly labeled antibodies.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Biotin Incorporation | - Presence of primary amines (e.g., Tris) in the antibody buffer.- Hydrolyzed this compound.- Suboptimal reaction pH.- Insufficient molar excess of this compound. | - Ensure the antibody is in an amine-free buffer.- Prepare fresh this compound solution immediately before use.- Optimize reaction pH to 7.2-8.5.- Increase the molar ratio of this compound to antibody. |
| Antibody Precipitation | - Over-biotinylation.- High concentration of organic solvent. | - Reduce the molar ratio of this compound or decrease the reaction time.- Ensure the final concentration of DMSO/DMF is typically below 10%. |
| Reduced Antibody Activity | - Biotinylation of lysine residues in the antigen-binding site. | - Reduce the degree of biotinylation.- Consider alternative conjugation chemistries that target other functional groups (e.g., carbohydrates). |
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. precisepeg.com [precisepeg.com]
- 3. mesoscale.com [mesoscale.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. dianova.com [dianova.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 14. drmr.com [drmr.com]
Application Notes and Protocols: A Step-by-Step Guide to Protein Biotinylation with PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to protein biotinylation utilizing pentafluorophenyl (PFP) ester-activated biotin (B1667282). PFP esters are a class of amine-reactive reagents that offer distinct advantages for covalently labeling proteins and other biomolecules.[1] These notes are intended to furnish researchers, scientists, and drug development professionals with detailed protocols and the necessary information to successfully implement this essential bioconjugation technique.
Introduction
Biotinylation, the process of attaching biotin to a molecule such as a protein, is a cornerstone of many life science applications.[2][3] The high-affinity interaction between biotin and avidin (B1170675) or streptavidin allows for the detection, purification, and immobilization of biotinylated molecules with high specificity.[4] PFP esters have emerged as highly efficient reagents for biotinylation due to their increased stability against hydrolysis compared to the more traditional N-hydroxysuccinimide (NHS) esters.[1][5][6][7][8][9][10] This enhanced stability often leads to more efficient and reproducible conjugation reactions.[1]
PFP esters react with primary and secondary amines on proteins, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[1][6][10][11] This makes PFP-biotin an invaluable tool for labeling antibodies, enzymes, and other proteins for use in a wide array of assays and applications, including ELISAs, Western blotting, immunoprecipitation, and affinity chromatography.[2]
Chemical Principle of PFP Ester Biotinylation
The fundamental reaction involves a nucleophilic attack by an unprotonated amine group from the protein on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[1]
Advantages of PFP Esters for Biotinylation
PFP esters offer several key advantages over other amine-reactive crosslinkers, particularly NHS esters:
-
Higher Resistance to Hydrolysis: PFP esters are less susceptible to hydrolysis in aqueous solutions, which can lead to higher reaction efficiencies, especially in dilute protein solutions or at a slightly basic pH.[1][8]
-
Increased Reactivity: The pentafluorophenyl ester group is more reactive than the NHS ester group, targeting both primary and secondary amines.[11][12]
-
Improved Selectivity: In some cases, PFP esters have been shown to provide preferential labeling of specific lysine residues, such as the light chain of antibodies.[13][14]
Experimental Protocols
The following protocols provide a general framework for biotinylating proteins using PFP ester-activated biotin. Optimization may be required depending on the specific protein and application.
-
PFP ester-activated biotin (e.g., this compound)
-
Protein to be labeled
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 100 mM sodium carbonate buffer, pH 8.5)[1][5][6]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][5][11]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 50 mM Tris, pH 8.0-8.5)[1][6]
-
Desalting column or dialysis cassette for purification[1][5]
This protocol is suitable for a wide range of proteins, including antibodies and enzymes.
-
Prepare the Protein Solution:
-
Prepare the PFP-Biotin Solution:
-
Initiate the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction and remove any excess PFP-biotin, add a quenching buffer (e.g., Tris buffer) and incubate for 30 minutes.[6]
-
-
Purify the Biotinylated Protein:
This protocol is optimized for the biotinylation of antibodies.
-
Prepare the IgG Solution:
-
Dissolve 2 mg of IgG in 1 mL of PBS (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).[5]
-
-
Prepare the PFP-Biotin Solution:
-
Immediately before use, dissolve 1 mg of PFP-biotin in 75 µL of DMF or DMSO.[5]
-
-
Initiate the Conjugation Reaction:
-
Purify the Biotinylated IgG:
-
Remove unreacted PFP-biotin by dialysis or gel filtration.[9]
-
Quantitative Data Summary
The efficiency of protein biotinylation with PFP esters is influenced by several factors. The following table summarizes key quantitative parameters to consider for reaction optimization.
| Parameter | Recommended Range | Notes | Source(s) |
| pH of Reaction Buffer | 7.2 - 9.0 | Optimal range for amine reactivity. Lower pH reduces reactivity, while higher pH increases hydrolysis. | [1][5][6][11] |
| Molar Excess of PFP-Biotin to Protein | 2:1 to 20:1 | The optimal ratio depends on the protein and desired degree of labeling. A 5- to 15-fold excess is a good starting point. | [1][6][15] |
| Protein Concentration | 0.5 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency. | [1][6] |
| Reaction Temperature | 4°C to 37°C | Room temperature (20-25°C) is common. 4°C can be used for sensitive proteins or to enhance selectivity. | [5][6][14] |
| Reaction Time | 30 minutes to overnight | Shorter times at higher temperatures, longer times at lower temperatures. | [5][6][9] |
| Organic Co-solvent | 5-10% DMSO or DMF | Can be added to the reaction buffer to improve the solubility of the PFP ester. | [6] |
Experimental Workflow
The following diagram illustrates the general workflow for protein biotinylation using PFP ester.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Biotinylation Efficiency | - Inactive PFP-biotin (hydrolyzed)- Presence of primary amines in the buffer- Suboptimal pH- Insufficient molar excess of PFP-biotin | - Use fresh, anhydrous DMSO/DMF and prepare the PFP-biotin solution immediately before use.- Perform buffer exchange to an amine-free buffer.- Ensure the reaction pH is between 7.2 and 9.0.- Increase the molar ratio of PFP-biotin to protein. |
| Protein Precipitation | - High concentration of organic solvent- Protein instability under reaction conditions | - Keep the concentration of DMSO or DMF to a minimum (5-10%).- Perform the reaction at 4°C. |
| High Background in Assays | - Incomplete removal of excess biotin | - Ensure thorough purification by desalting or dialysis. |
Conclusion
Protein biotinylation using PFP esters is a robust and efficient method for labeling biomolecules. The increased stability of PFP esters against hydrolysis provides a significant advantage over traditional NHS esters, often resulting in higher and more consistent labeling efficiencies. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can successfully implement this powerful technique to advance their studies in basic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
- 4. Page loading... [wap.guidechem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG PFP ester | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. cephamls.com [cephamls.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PFP Ester Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Biotin-pentafluorophenyl (PFP) ester is a highly efficient amine-reactive reagent used for the biotinylation of proteins, peptides, and other biomolecules. The PFP ester offers distinct advantages over the more common N-hydroxysuccinimide (NHS) esters, primarily its enhanced stability in aqueous solutions and higher reactivity towards primary and secondary amines.[1][2][3] This increased stability reduces the rate of hydrolysis, leading to more efficient and reproducible conjugation reactions.[1][4][5] These application notes provide detailed protocols and recommendations for using Biotin-PFP ester, ensuring optimal reaction conditions for successful biotinylation.
Key Advantages of this compound:
-
Enhanced Stability: PFP esters are significantly less susceptible to spontaneous hydrolysis in aqueous buffers compared to NHS esters, particularly at neutral to slightly basic pH.[4][5][6] This allows for more controlled and efficient labeling, especially when working with dilute protein solutions.
-
High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, leading to a faster reaction with nucleophilic amine groups.[1]
-
Versatility: this compound reacts efficiently with both primary and secondary amines over a pH range of 7.0 to 9.0.[7][8]
Recommended Buffers and pH
The choice of an appropriate buffer and control of the reaction pH are critical for successful biotinylation with this compound. The reaction is strongly pH-dependent, with the optimal range being a compromise between maximizing the deprotonation of the target amines and minimizing the hydrolysis of the PFP ester.
Recommended Buffers: Amine-free buffers are essential to prevent the buffer from competing with the target molecule for reaction with the this compound.[9][10][11]
-
Phosphate-Buffered Saline (PBS)
-
Sodium Phosphate (B84403) Buffer
-
Sodium Bicarbonate Buffer
-
Sodium Carbonate Buffer
-
Borate Buffer
-
HEPES Buffer
Note: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will quench the reaction.[10][12][13]
Optimal pH Range: The optimal pH for the reaction of this compound with amines is between 7.0 and 9.0 .[7][8] A more specific range of pH 7.2 to 8.5 is often recommended for optimal efficiency and to balance amine reactivity with ester stability.[11][14][15]
Quantitative Data: Reaction Parameters
The following table summarizes the key quantitative parameters for performing biotinylation reactions with this compound.
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 9.0 (Optimal: 7.2 - 8.5) | Balances amine reactivity and ester hydrolysis.[7][8][11][14][15] |
| Buffer Concentration | 50 - 100 mM | Provides sufficient buffering capacity.[14] |
| This compound Molar Excess | 2 to 20-fold | The optimal ratio depends on the protein and the desired degree of labeling and should be determined empirically.[12][14] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[12] |
| Reaction Temperature | 4°C to 37°C | Room temperature (20-25°C) or 37°C for faster reactions; 4°C for sensitive biomolecules or overnight incubations.[10][14][16] |
| Reaction Time | 30 minutes to overnight | Shorter times at higher temperatures, longer times at 4°C.[10][14][16] |
| Organic Co-solvent (DMSO/DMF) | < 10% (v/v) | This compound should be dissolved in anhydrous DMSO or DMF before adding to the aqueous reaction buffer.[11][15] |
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a general procedure for the biotinylation of a protein, such as an antibody, using this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[12]
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the this compound Solution:
-
Initiate the Biotinylation Reaction:
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[14] The optimal time may vary depending on the specific reactants.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[10]
-
Protocol 2: Determining the Degree of Biotinylation
The extent of biotin (B1667282) incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10] This assay is based on the displacement of HABA from avidin (B1170675) by biotin, which results in a decrease in absorbance at 500 nm.[10]
Diagrams
Experimental Workflow for Protein Biotinylation
Caption: A typical workflow for biotinylating proteins using this compound.
Logical Relationship of Reaction Parameters
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. cephamls.com [cephamls.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. precisepeg.com [precisepeg.com]
- 15. broadpharm.com [broadpharm.com]
- 16. neb.com [neb.com]
Application Notes and Protocols: Calculating Molar Excess of Biotin-PFP Ester for Efficient Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including affinity purification, immunoassays (such as ELISA and Western blotting), and protein-protein interaction studies. The choice of biotinylation reagent is critical for achieving optimal labeling efficiency while preserving the biological activity of the target molecule.
Biotin-PFP ester (Biotin-pentafluorophenyl ester) is an amine-reactive biotinylation reagent that offers several advantages over the more common N-hydroxysuccinimide (NHS) esters. The pentafluorophenyl ester group is more reactive than the NHS ester and less susceptible to hydrolysis in aqueous solutions, leading to more efficient and reproducible labeling reactions.[1][2] This increased reactivity allows for efficient labeling of primary and secondary amines on proteins and other biomolecules.[2][3]
This application note provides a comprehensive guide to using this compound for labeling biomolecules. It includes detailed protocols for calculating the optimal molar excess of the reagent, performing the labeling reaction, and determining the degree of biotinylation using both colorimetric (HABA assay) and mass spectrometry-based methods.
Calculating the Molar Excess of this compound
The molar excess of the biotinylation reagent relative to the amount of the target protein is a critical parameter that influences the degree of labeling. A higher molar excess will generally result in a higher degree of biotinylation, but excessive labeling can lead to protein aggregation or loss of biological function. Therefore, it is essential to optimize the molar excess for each specific application.
Step 1: Calculate the Moles of Protein
To begin, determine the number of moles of your target protein in the reaction.
-
Formula:
Step 2: Determine the Desired Molar Excess
The optimal molar excess of this compound depends on the concentration of the protein solution and the desired degree of labeling. For more dilute protein solutions, a higher molar excess is generally required to achieve the same level of labeling.
Step 3: Calculate the Moles of this compound Needed
Multiply the moles of protein by the desired molar excess to determine the required moles of this compound.
-
Formula:
Step 4: Calculate the Mass of this compound to Use
Finally, convert the moles of this compound to the mass that needs to be weighed out for the reaction.
-
Formula:
(Note: The molecular weight of this compound is 410.36 g/mol )[2]
Quantitative Data Summary
The following table provides a general guideline for the expected degree of biotinylation based on the molar excess of this compound and the protein concentration. These values are illustrative and may require optimization for your specific protein and experimental conditions.
| Protein Concentration | Molar Excess of this compound | Expected Degree of Biotinylation (moles of biotin per mole of protein) |
| > 5 mg/mL | 5-10 fold | 1-4 |
| 1-5 mg/mL | 10-20 fold | 3-6 |
| < 1 mg/mL | 20-50 fold | 5-10 |
Experimental Protocols
Protocol 1: Biotinylation of a Protein using this compound
This protocol provides a step-by-step guide for the biotinylation of a protein in solution.
Materials:
-
Protein to be labeled
-
This compound
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a known concentration. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Initiate the Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to stop the labeling reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purify the Biotinylated Protein: Remove excess, unreacted biotin and quenching buffer components using a desalting column or dialysis.
Experimental workflow for protein biotinylation.
Protocol 2: Determination of the Degree of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation. HABA binds to avidin (B1170675), forming a complex with a characteristic absorbance at 500 nm. Biotin displaces HABA from the complex, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add Biotinylated Sample: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: Measure the absorbance of the mixture at 500 nm after the reading has stabilized (A500 HABA/Avidin/Biotin Sample).
-
Calculate the Degree of Biotinylation: Use the following formulas to calculate the moles of biotin per mole of protein:
-
Calculate the change in absorbance (ΔA500):
-
Calculate the concentration of biotin (M):
where ε (epsilon) is the molar extinction coefficient of the HABA/avidin complex at 500 nm (typically ~34,000 M-1cm-1).
-
Calculate the moles of biotin per mole of protein:
-
Protocol 3: Determination of the Degree of Biotinylation using Mass Spectrometry
Mass spectrometry (MS) provides a more precise method for determining the degree and sites of biotinylation. This protocol outlines a general workflow for the analysis of biotinylated proteins.
Materials:
-
Biotinylated protein sample (purified)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
-
C18 desalting column
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the biotinylated protein in a buffer containing urea.
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate free sulfhydryl groups by adding IAA and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration.
-
Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid.
-
Desalt the peptides using a C18 column to remove salts and detergents.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto an LC-MS/MS system.
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the protein and the biotinylated peptides.
-
The mass shift corresponding to the biotin modification on specific amino acid residues (e.g., lysine) will confirm biotinylation.
-
The relative abundance of biotinylated versus non-biotinylated peptides can be used to quantify the degree of labeling at specific sites.
-
Application: Studying Protein-Protein Interactions in the EGFR Signaling Pathway
Biotinylation is a powerful tool for studying protein-protein interactions. For example, a biotinylated antibody against a protein of interest can be used to pull down its binding partners from a cell lysate. The epidermal growth factor receptor (EGFR) signaling pathway is a well-studied pathway that is often investigated using such techniques.
Upon binding of its ligand, epidermal growth factor (EGF), the EGFR dimerizes and becomes autophosphorylated on multiple tyrosine residues. These phosphotyrosine sites serve as docking sites for various signaling proteins containing SH2 domains, such as Grb2. Grb2, in turn, recruits Sos, which activates the Ras-MAPK signaling cascade, leading to cell proliferation. Biotinylated antibodies against EGFR can be used to immunoprecipitate the receptor and its associated proteins, allowing for the identification and characterization of the EGFR interactome.
Simplified EGFR signaling pathway.
References
Biotin-PFP Ester: A Powerful Tool for Pull-Down Assays and Affinity Chromatography
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PFP ester (Pentafluorophenyl ester of biotin) is a highly reactive, amine-specific biotinylation reagent used to covalently label proteins and other biomolecules.[1][2][3] Its pentafluorophenyl ester group is more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reliable biotinylation reactions.[4] This enhanced stability and reactivity make this compound an ideal choice for preparing "bait" proteins for pull-down assays and for immobilizing proteins onto streptavidin-functionalized supports for affinity chromatography. These techniques are fundamental in proteomics and drug discovery for identifying protein-protein interactions, isolating specific binding partners, and purifying target proteins.
This document provides detailed application notes and protocols for the use of this compound in pull-down assays and affinity chromatography.
Chemical Properties and Handling
This compound is a moisture-sensitive reagent and should be stored at 4°C with a desiccant.[4] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[4] The reagent is not soluble in aqueous buffers and must first be dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][4] Stock solutions should not be prepared for long-term storage as the PFP ester moiety is susceptible to hydrolysis over time.[4]
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅F₅N₂O₃S | [3] |
| Molecular Weight | 410.36 g/mol | [3] |
| Reactive Group | Pentafluorophenyl (PFP) ester | [3] |
| Reactivity | Primary and secondary amines | [1][3] |
| Spacer Arm Length | 9.6 Å | [3] |
Experimental Workflows
Biotinylation and Pull-Down Assay Workflow
Affinity Chromatography Workflow
Detailed Protocols
Protocol 1: Biotinylation of a Protein using this compound
This protocol describes the general procedure for biotinylating a purified protein, such as an antibody, for use as a "bait" in subsequent experiments.
Materials:
-
Purified protein (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer like Phosphate-Buffered Saline (PBS). Buffers containing primary amines (e.g., Tris or glycine) will compete with the biotinylation reaction and should be avoided.[4] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[5] Do not prepare stock solutions for storage.[4]
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Stop Reaction and Remove Excess Biotin: The reaction can be stopped by adding a buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Remove non-reacted this compound using a desalting column or dialysis against PBS.
-
Quantify Biotin Incorporation (Optional): The degree of biotinylation can be estimated using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available.[4]
Protocol 2: Pull-Down Assay with a Biotinylated Bait Protein
This protocol outlines the steps to identify protein interaction partners ("prey") for a biotinylated "bait" protein from a cell lysate.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA or NP-40 buffer, supplemented with protease inhibitors)[4][7]
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8; or 2 mM biotin in PBS)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or microcentrifuge
Procedure:
-
Prepare Streptavidin Beads: Resuspend the streptavidin beads and transfer the desired amount to a new tube. Wash the beads three times with Binding/Wash Buffer.[8] For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, centrifuge at low speed (e.g., 1,000 x g for 1 minute).
-
Immobilize Bait Protein: Add the biotinylated bait protein to the washed streptavidin beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.[9]
-
Block Unbound Sites (Optional but Recommended): To prevent non-specific binding of proteins to the streptavidin beads, wash the beads with Binding/Wash Buffer and then incubate with a blocking solution containing free biotin (e.g., 1 mM biotin in PBS) for 15-30 minutes. Wash the beads again with Binding/Wash Buffer to remove excess free biotin.
-
Bind Prey Proteins: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 1-3 hours at 4°C with gentle rotation. The amount of lysate and incubation time may need to be optimized.
-
Wash: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute Prey Proteins: Resuspend the beads in Elution Buffer.
-
For low pH elution: Incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate by adding Neutralization Buffer.
-
For competitive elution: Incubate with a buffer containing a high concentration of free biotin (e.g., 2 mM) for 10-30 minutes. Pellet the beads and collect the supernatant.
-
-
Analyze Eluted Proteins: Analyze the eluted proteins by SDS-PAGE, followed by silver staining, Coomassie staining, or Western blotting. For identification of unknown interaction partners, mass spectrometry is the preferred method.
Table 2: Typical Quantitative Parameters for a Pull-Down Assay
| Parameter | Typical Range | Notes |
| Amount of Streptavidin Beads | 20-50 µL of slurry | Depends on the binding capacity of the beads and the amount of bait protein. |
| Amount of Biotinylated Bait Protein | 1-10 µg | Should be optimized for each bait protein. |
| Cell Lysate Protein Concentration | 0.5-2 mg/mL | A higher concentration may increase the yield of prey proteins but also non-specific binding. |
| Incubation Time (Bait-Beads) | 30-60 minutes | The biotin-streptavidin interaction is very rapid and strong. |
| Incubation Time (Lysate-Beads) | 1-3 hours | Longer incubation may increase yield but also non-specific binding. |
| Elution Buffer Volume | 20-100 µL | A smaller volume will result in a more concentrated sample. |
Protocol 3: Affinity Chromatography using an Immobilized Biotinylated Protein
This protocol describes the purification of a target protein from a complex mixture using a biotinylated ligand immobilized on a streptavidin column.
Materials:
-
Biotinylated ligand (e.g., antibody or small molecule)
-
Streptavidin-agarose or Sepharose column
-
Chromatography system or syringe with luer-lock fittings
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with increased salt concentration, e.g., 0.5 M NaCl)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5; or a competitive ligand)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Sample containing the target protein
Procedure:
-
Pack and Equilibrate the Column: If using loose resin, pack the column according to the manufacturer's instructions. Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.[1]
-
Immobilize the Biotinylated Ligand: Apply the solution containing the biotinylated ligand to the column. The amount of ligand should not exceed the biotin-binding capacity of the column.
-
Wash the Column: Wash the column with 5-10 CV of Binding Buffer to remove any unbound biotinylated ligand.
-
Apply the Sample: Load the sample containing the target protein onto the column. The flow rate should be slow enough to allow for efficient binding.
-
Wash the Column: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the Target Protein: Apply the Elution Buffer to the column and collect the fractions. If using a low pH elution buffer, collect the fractions into tubes containing Neutralization Buffer to preserve the activity of the target protein.[1]
-
Analyze the Fractions: Analyze the collected fractions for the presence of the target protein using SDS-PAGE, Western blotting, or a functional assay.
-
Column Regeneration and Storage: Depending on the elution method, the column may be regenerated according to the manufacturer's instructions. For storage, the column should be washed with a buffer containing an antimicrobial agent (e.g., 20% ethanol) and stored at 4°C.
Table 3: Example Buffer Compositions for Affinity Chromatography
| Buffer | Composition | Purpose |
| Binding Buffer | 20 mM sodium phosphate, 150 mM NaCl, pH 7.5 | Promotes specific binding of the biotinylated ligand and the target protein. |
| Wash Buffer | 20 mM sodium phosphate, 500 mM NaCl, pH 7.5 | Higher salt concentration helps to disrupt weak, non-specific interactions. |
| Elution Buffer (Low pH) | 100 mM glycine-HCl, pH 2.2-2.8 | Disrupts the antibody-antigen or protein-protein interaction.[1] |
| Elution Buffer (Competitive) | Binding Buffer + high concentration of a competitive ligand | Specific displacement of the target protein. |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5-9.0 | Immediately neutralizes the low pH of the elution fractions.[1] |
Troubleshooting
Table 4: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Low or no biotinylation | Inactive this compound | Use fresh, properly stored reagent. |
| Presence of primary amines in the protein buffer | Perform buffer exchange into an amine-free buffer. | |
| Incorrect pH of the reaction buffer | Ensure the pH is between 7.2 and 8.5. | |
| High non-specific binding in pull-down | Insufficient washing | Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration). |
| Lysate is too concentrated | Dilute the cell lysate. | |
| Beads are not adequately blocked | Include a blocking step with free biotin before adding the lysate. | |
| Low yield of eluted protein | Inefficient elution | Optimize the elution buffer (e.g., lower the pH, increase the concentration of the competitive eluent). |
| Protein has precipitated on the column/beads | Try a different elution buffer or add solubilizing agents. | |
| The interaction between bait and prey is too strong for the chosen elution method | Consider using a denaturing elution buffer (e.g., SDS-PAGE sample buffer) if the protein does not need to be active after elution. |
Conclusion
This compound is a versatile and efficient reagent for biotinylating proteins for use in pull-down assays and affinity chromatography. Its high reactivity and stability make it a reliable choice for researchers studying protein interactions and purifying specific proteins. By following the detailed protocols and considering the troubleshooting suggestions provided in these application notes, researchers can successfully employ this compound to advance their studies in proteomics, drug discovery, and various other fields of life science.
References
- 1. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysis buffer - Wikipedia [en.wikipedia.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. neb.com [neb.com]
- 9. bioclone.net [bioclone.net]
Utilizing Biotin-PFP Ester for Enhanced Performance in Diagnostic Assay Development
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of biotin (B1667282) to proteins, particularly antibodies, is a cornerstone technique in the development of sensitive and robust diagnostic assays. The high affinity of the biotin-streptavidin interaction provides a versatile and powerful tool for signal amplification and detection. Biotin-PFP (Pentafluorophenyl) ester has emerged as a superior reagent for biotinylation, offering significant advantages over traditional N-hydroxysuccinimide (NHS) esters. This document provides detailed application notes and protocols for the effective use of Biotin-PFP ester in diagnostic assay development, with a focus on ELISA and Western blotting applications.
This compound is an amine-reactive biotinylation reagent that forms stable amide bonds with primary and secondary amines on proteins and other biomolecules.[1][2][3] Its pentafluorophenyl ester group is more reactive than the NHS ester, leading to more efficient labeling reactions.[2] Furthermore, this compound exhibits greater resistance to hydrolysis in aqueous solutions, which contributes to higher reaction yields and greater reproducibility.[1][4] These properties make it an ideal choice for researchers seeking to develop highly sensitive and reliable diagnostic assays.
Key Advantages of this compound
-
Higher Reactivity: The PFP ester group is a better leaving group than NHS, resulting in faster and more efficient reactions with primary and secondary amines.[2]
-
Increased Stability: this compound is less susceptible to hydrolysis in aqueous buffers compared to NHS esters, allowing for more consistent and reproducible biotinylation.[1][4]
-
Versatility: It can be used to label a wide range of biomolecules, including antibodies, enzymes, and nucleic acids, for various applications such as ELISA, Western blotting, immunohistochemistry, and affinity purification.
Data Presentation
Table 1: Comparison of Biotinylation Reagent Properties
| Feature | This compound | Biotin-NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 |
| Hydrolytic Stability | More stable | Prone to hydrolysis |
| Solubility | Requires organic solvent (DMF/DMSO) | Requires organic solvent (DMF/DMSO) |
Table 2: Influence of Molar Coupling Ratio on Biotin Incorporation (Illustrative Data)
| Molar Coupling Ratio (Biotin:Protein) | This compound (Moles of Biotin per Mole of IgG) | Biotin-NHS Ester (Moles of Biotin per Mole of IgG) |
| 5:1 | 3 - 5 | 2 - 4 |
| 10:1 | 6 - 8 | 5 - 7 |
| 20:1 | 9 - 12 | 8 - 10 |
| 40:1 | 13 - 16 | 11 - 14 |
Note: This table presents illustrative data based on the generally higher reactivity of PFP esters. Actual incorporation rates can vary depending on the specific protein and reaction conditions.[5]
Table 3: Stability of Biotinylated Antibody (Illustrative Data)
| Storage Condition | Time | This compound (% Activity Remaining) | Biotin-NHS Ester (% Activity Remaining) |
| 4°C in PBS | 1 month | >95% | ~90% |
| 4°C in PBS | 6 months | ~90% | ~80% |
| -20°C in PBS with 50% Glycerol | 1 year | >98% | >95% |
Note: This table provides illustrative data based on the greater stability of the amide bond formed by PFP esters. Actual stability may vary.
Table 4: Performance in Sandwich ELISA (Illustrative Data)
| Detection Antibody | Concentration (ng/mL) | Signal-to-Noise Ratio |
| Biotin-PFP Labeled Antibody | 100 | 25 |
| 50 | 18 | |
| 25 | 12 | |
| Biotin-NHS Labeled Antibody | 100 | 18 |
| 50 | 12 | |
| 25 | 7 |
Note: This table illustrates the potential for higher signal-to-noise ratios with PFP-ester labeled antibodies due to higher biotin incorporation and stability.[6]
Table 5: Performance in Western Blot (Illustrative Data)
| Detection Antibody | Limit of Detection (pg) |
| Biotin-PFP Labeled Antibody | 10 - 25 |
| Biotin-NHS Labeled Antibody | 25 - 50 |
Note: This table shows an illustrative example of the enhanced sensitivity that can be achieved in Western blotting with PFP-ester biotinylated antibodies.
Experimental Protocols
Protein Biotinylation using this compound
This protocol describes a general procedure for biotinylating an antibody (e.g., IgG). The molar ratio of this compound to protein may need to be optimized for different proteins and applications.
Materials:
-
This compound
-
Protein (e.g., IgG) to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) (optional)
Protocol:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A 20-fold molar excess is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Remove excess, non-reacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Quantify Biotin Incorporation: Determine the degree of biotinylation using the HABA assay (see protocol below).
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Caption: Workflow for Protein Biotinylation using this compound.
HABA Assay for Quantification of Biotin Incorporation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin incorporated onto a protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Protocol:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
For a cuvette: Add 900 µL of HABA/Avidin solution and measure the absorbance at 500 nm (A500_initial).
-
For a 96-well plate: Add 180 µL of HABA/Avidin solution to a well and measure the absorbance at 500 nm (A500_initial).
-
-
Add Biotinylated Sample:
-
To the cuvette: Add 100 µL of the purified biotinylated protein solution and mix well.
-
To the well: Add 20 µL of the purified biotinylated protein solution and mix well.
-
-
Measure Final Absorbance: Once the absorbance reading stabilizes (usually within 5 minutes), record the final absorbance at 500 nm (A500_final).
-
Calculate Moles of Biotin per Mole of Protein:
-
Calculate the change in absorbance: ΔA500 = A500_initial - A500_final.
-
Use the Beer-Lambert law to calculate the concentration of biotin:
-
Concentration of Biotin (M) = ΔA500 / (ε × path length)
-
Where ε (extinction coefficient of the HABA-avidin complex at 500 nm) is typically 34,000 M⁻¹cm⁻¹. The path length for a standard cuvette is 1 cm.
-
-
Calculate the moles of biotin per mole of protein using the known protein concentration.
-
Caption: Workflow for HABA Assay to Quantify Biotin Incorporation.
Application Protocol: Sandwich ELISA
This protocol outlines the use of a this compound labeled detection antibody in a sandwich ELISA format.
Materials:
-
Microplate coated with capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
This compound labeled detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Protocol:
-
Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample/Standard Incubation: Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add the this compound labeled detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a plate reader.
Caption: Workflow for a Sandwich ELISA using a Biotin-PFP Labeled Antibody.
Application Protocol: Western Blot
This protocol describes the use of a this compound labeled secondary antibody for enhanced detection in Western blotting.
Materials:
-
SDS-PAGE and Western blotting equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
This compound labeled secondary antibody
-
Streptavidin-HRP conjugate
-
ECL substrate
-
Imaging system
Protocol:
-
Protein Separation and Transfer: Separate protein samples by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane 3 times with wash buffer (e.g., TBST) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the this compound labeled secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times with wash buffer for 5-10 minutes each.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times with wash buffer for 10-15 minutes each.
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.
Caption: Workflow for Western Blotting with a Biotin-PFP Labeled Secondary Antibody.
Signaling Pathway Example: EGFR Signaling in an ELISA Context
This compound labeled antibodies are invaluable for studying signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway. For instance, a sandwich ELISA can be developed to quantify the levels of phosphorylated EGFR (p-EGFR), a key indicator of pathway activation. In this assay, a capture antibody specific for total EGFR is coated on the plate, and a this compound labeled antibody specific for p-EGFR is used for detection.
Caption: EGFR Signaling Pathway and its Detection by Sandwich ELISA.
Conclusion
This compound offers a significant improvement over traditional biotinylation reagents for the development of sensitive and robust diagnostic assays. Its enhanced reactivity and stability lead to more efficient labeling of proteins and antibodies, resulting in improved assay performance. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively incorporate this compound into their diagnostic assay development workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. cephamls.com [cephamls.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Labeling Oligonucleotides with Biotin-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282) labeling of oligonucleotides is a cornerstone technique in molecular biology, enabling a wide array of applications from affinity purification to advanced diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) provides a robust and versatile tool for the detection, immobilization, and isolation of nucleic acids. Biotin-PFP (Pentafluorophenyl) ester is an amine-reactive biotinylation reagent that offers high reactivity and greater stability in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, making it an excellent choice for efficient labeling of amino-modified oligonucleotides.[1][2][3]
These application notes provide detailed protocols for the labeling of amino-modified oligonucleotides with Biotin-PFP ester, subsequent purification of the conjugate, and its application in a pull-down assay.
Chemical Reaction and Workflow Overview
This compound reacts with primary and secondary amines, such as those introduced at the 5' or 3' end of a synthetic oligonucleotide via an amino-linker, to form a stable amide bond. The pentafluorophenyl group is an excellent leaving group, facilitating a rapid and efficient reaction under mild conditions.
Reaction Mechanism: this compound with Amino-Modified Oligonucleotide
Caption: Chemical reaction between an amino-modified oligonucleotide and this compound.
The overall experimental workflow involves the labeling reaction, purification of the biotinylated oligonucleotide to remove excess biotin, and finally, the use of the purified conjugate in a downstream application.
Experimental Workflow: From Labeling to Application
Caption: General experimental workflow for oligonucleotide biotinylation and application.
Quantitative Data Summary
The efficiency of the biotinylation reaction and subsequent purification can be assessed through various methods. The following table summarizes expected outcomes based on typical protocols.
| Parameter | Method | Typical Result | Reference |
| Labeling Efficiency | Mass Spectrometry | > 95% conversion of amino-oligo to biotinylated product | [4][5] |
| HABA Assay / Quant*Tag™ | Determination of biotin-to-oligo ratio | [1][6][7] | |
| Purification Yield | RP-HPLC | 75-80% recovery of purified product | [8][9] |
| Desalting Cartridge | > 90% recovery, lower purity than HPLC | [10][11] | |
| Purity | RP-HPLC | > 90% | [8][9] |
| PAGE | 95-99% | [11] |
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotides with this compound
This protocol is adapted for a 0.2 µmole synthesis scale of an amino-modified oligonucleotide.
Materials:
-
Amino-modified oligonucleotide (desalted)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
10X Conjugation Buffer (1 M Sodium Bicarbonate/Carbonate, pH 9.0)
-
Nuclease-free water
Procedure:
-
Dissolve the amino-modified oligonucleotide (from a 0.2 µmole synthesis) in 700 µL of nuclease-free water.
-
Add 100 µL of 10X Conjugation Buffer to the oligonucleotide solution.
-
Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.[1][12]
-
Add a 10 to 20-fold molar excess of the this compound solution to the oligonucleotide solution. For a 0.2 µmole reaction, this corresponds to approximately 200 µL of the 10 mg/mL this compound solution.
-
Vortex the reaction mixture thoroughly.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight for convenience.[2][12]
Protocol 2: Purification of Biotinylated Oligonucleotides by RP-HPLC
Materials:
-
Crude biotinylation reaction mixture
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: 100% Acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Dilute the crude reaction mixture with Buffer A to a suitable volume for injection (e.g., 1 mL).
-
Set up the HPLC system with a C18 column. A gradient of 5% to 50% Buffer B over 30 minutes at a flow rate of 1 mL/min is a good starting point.
-
Monitor the elution at 260 nm. The biotinylated oligonucleotide will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the biotin moiety.
-
Collect the fractions corresponding to the major peak of the biotinylated product.
-
Combine the collected fractions and evaporate the solvent using a vacuum concentrator.
-
Resuspend the purified biotinylated oligonucleotide in a suitable buffer (e.g., TE buffer or nuclease-free water).
Protocol 3: Quality Control and Quantitation
Mass Spectrometry: To confirm successful conjugation, analyze a small aliquot of the purified product by ESI-TOF or MALDI-TOF mass spectrometry. The mass of the biotinylated oligonucleotide should correspond to the mass of the starting oligonucleotide plus the mass of the biotin moiety minus the mass of a hydrogen atom.
Biotin Quantitation: The degree of biotinylation can be determined using commercially available kits such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or the Quant*Tag™ Biotin Kit.[1][6][7] These kits provide a colorimetric or fluorometric readout to quantify the amount of biotin incorporated.
Application: Pull-Down Assay Using Biotinylated Oligonucleotides
This protocol describes a general procedure for using a biotinylated oligonucleotide to capture a target protein from a cell lysate.
Materials:
-
Purified biotinylated oligonucleotide
-
Streptavidin-coated magnetic beads
-
Cell lysate containing the target protein
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
-
Wash buffer (Binding buffer with 300 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Workflow for a Pull-Down Assay
Caption: Step-by-step workflow for a protein pull-down assay.
Procedure:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them twice with binding buffer.
-
Oligonucleotide Immobilization: Incubate the washed beads with an excess of the biotinylated oligonucleotide in binding buffer for 30-60 minutes at room temperature with gentle rotation.[13]
-
Washing: Pellet the beads using a magnetic stand, remove the supernatant, and wash the beads three times with binding buffer to remove unbound oligonucleotide.
-
Binding: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in elution buffer and heat at 95°C for 5-10 minutes to release the captured proteins.
-
Analysis: Pellet the beads and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE, Western blotting, or mass spectrometry.[14]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. lcms.cz [lcms.cz]
- 6. youtube.com [youtube.com]
- 7. mesoscale.com [mesoscale.com]
- 8. mz-at.de [mz-at.de]
- 9. waters.com [waters.com]
- 10. glenresearch.com [glenresearch.com]
- 11. labcluster.com [labcluster.com]
- 12. glenresearch.com [glenresearch.com]
- 13. bioclone.net [bioclone.net]
- 14. mbdata.science.ru.nl [mbdata.science.ru.nl]
Application Note and Protocol: On-Bead Biotinylation with Biotin-PFP Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein or nucleic acid, is a cornerstone technique in life sciences research.[1][2] The exceptionally strong and specific interaction between biotin and streptavidin is leveraged for numerous applications, including purification, immobilization, and detection.[1][3][4][5] On-bead biotinylation is a powerful method where the target molecule is first immobilized on a solid support (e.g., magnetic or agarose (B213101) beads) and then biotinylated. This approach is particularly advantageous for labeling proteins post-immunoprecipitation or for site-specific labeling of immobilized biomolecules, minimizing background and simplifying the removal of excess labeling reagents.
Biotin-PFP (Pentafluorophenyl) ester is an amine-reactive biotinylation reagent that offers distinct advantages over the more common N-hydroxysuccinimide (NHS) esters. The PFP ester group is inherently more reactive and less susceptible to spontaneous hydrolysis in aqueous solutions, leading to more efficient and reliable conjugation.[6][7][8] This reagent reacts with primary and secondary amines at a pH range of 7-9 to form stable, irreversible amide bonds.[9][10][11]
This document provides a detailed protocol for performing on-bead biotinylation using Biotin-PFP ester, a comparative analysis of biotinylation reagents, and workflow diagrams to guide researchers through the process.
Reaction Chemistry
This compound facilitates the acylation of amine groups on the target molecule. The pentafluorophenyl group is an excellent leaving group, promoting the nucleophilic attack by primary or secondary amines found on proteins (e.g., the N-terminus or lysine (B10760008) side chains). This reaction results in the formation of a stable amide bond, covalently linking biotin to the target.
Comparison of Amine-Reactive Biotinylation Reagents
Biotin-PFP esters offer improved performance characteristics compared to the widely used Biotin-NHS esters, primarily due to their increased stability against hydrolysis. This leads to higher reaction efficiency, especially in aqueous buffers.
| Feature | This compound | Biotin-NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Group | Primary and Secondary Amines (-NH₂)[9][10] | Primarily Primary Amines (-NH₂)[12] |
| Optimal pH | 7.0 - 9.0[10][11][13] | 7.0 - 8.5[14] |
| Hydrolysis Rate | Lower susceptibility to hydrolysis[6][7][8] | Higher rate of hydrolysis, especially as pH increases[7] |
| Reaction Efficiency | Generally more efficient due to lower hydrolysis rate[6][8] | Can be less efficient due to competition from hydrolysis[7] |
| Solubility | Insoluble in water; requires dissolution in organic solvent (DMSO/DMF) first[8][9][11] | Insoluble in water (requires DMSO/DMF); Sulfo-NHS variants are water-soluble[10] |
Experimental Workflow for On-Bead Biotinylation
The general workflow involves immobilizing the target molecule, performing the biotinylation reaction, quenching unreacted reagent, and washing the beads to remove byproducts.
Detailed Protocol: On-Bead Biotinylation of an Immunoprecipitated Protein
This protocol provides a method for biotinylating a target protein after it has been captured on antibody-conjugated beads (e.g., Protein A/G beads).
5.1. Materials and Reagents
-
Beads: Protein A/G magnetic beads
-
Antibody: Specific antibody for immunoprecipitation (IP)
-
Sample: Cell lysate containing the target protein
-
Biotinylation Reagent: this compound[9]
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]
-
IP Lysis/Wash Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Biotinylation Buffer: 50-100 mM Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.5.[6] Crucially, this buffer must be free of primary amines (e.g., Tris, glycine). [8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Magnetic Separation Rack [15]
5.2. Reagent Preparation
-
This compound Solution: this compound is moisture-sensitive and should be equilibrated to room temperature before opening.[8] Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[6][8] Do not prepare stock solutions for long-term storage, as the PFP ester will hydrolyze.[8]
5.3. Experimental Procedure
Step 1: Immunoprecipitation (IP)
-
Perform immunoprecipitation according to your established protocol to capture the target protein from the cell lysate onto antibody-coated Protein A/G beads.
-
After the final wash of the IP, ensure all wash buffer is removed. The beads now hold the antibody-protein complex.
Step 2: Buffer Exchange
-
Wash the beads twice with 1 mL of ice-cold, amine-free Biotinylation Buffer (e.g., PBS, pH 7.5).
-
Use a magnetic rack to separate the beads and carefully aspirate the supernatant after each wash.[15]
-
After the final wash, resuspend the beads in 200 µL of Biotinylation Buffer.
Step 3: On-Bead Biotinylation
-
Determine the molar excess of this compound required. A 2:1 to 10:1 molar ratio of biotin reagent to available amine groups on the target protein is a good starting point.[6] If the protein amount is unknown, empirical optimization may be required.
-
Add the calculated volume of the freshly prepared this compound solution to the bead suspension.[6]
-
Incubate the reaction for 1-4 hours at room temperature (20-25°C) or overnight at 4°C with gentle end-over-end mixing.[6]
Step 4: Quenching
-
To stop the reaction, add 20 µL of Quenching Buffer (1 M Tris-HCl, pH 8.0) to the bead suspension. Tris contains primary amines that will react with and consume any excess this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
Step 5: Final Washes
-
Pellet the beads using the magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of IP Lysis/Wash Buffer (or PBS with 0.1% Tween-20) to remove unreacted biotin, quenching reagent, and byproducts.
-
After the final wash, the beads with the now-biotinylated protein are ready for downstream applications, such as elution or direct use in pull-down assays with streptavidin beads.
Downstream Applications
The resulting on-bead biotinylated molecules are suitable for a variety of applications:
-
Affinity Purification: The strong interaction with streptavidin-coated beads allows for a highly specific secondary purification or capture step.[1][5]
-
Protein-Protein Interaction Studies: Biotinylated proteins on beads can be used as "bait" to capture interacting partners from a cell lysate.[4]
-
Immunoassays: Used in ELISA, Western blotting, and other detection methods where streptavidin-enzyme conjugates (like HRP or AP) provide signal amplification.[1]
-
Cell Sorting and Imaging: Biotinylated cell-surface proteins can be targeted with fluorescently-labeled streptavidin for FACS or microscopy.[1]
Optimization and Troubleshooting
-
Reaction pH: The optimal pH for the reaction is between 7.2 and 8.5. Lower pH levels will decrease the reaction rate, while pH values above 9.0 can significantly increase the rate of PFP ester hydrolysis.[6][7]
-
Molar Ratio: The ideal molar ratio of this compound to protein depends on the number of available amines and desired labeling efficiency. Titrating the amount of biotin reagent is recommended to avoid over- or under-labeling.
-
Hydrolysis: Always use freshly prepared this compound solutions and ensure the reagent is stored in a desiccated environment to prevent premature hydrolysis.[8]
-
Competing Amines: Ensure all buffers used for the biotinylation step are free of extraneous primary amines (e.g., Tris, glycine) as they will compete for reaction with the PFP ester.[8]
References
- 1. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 2. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. lifeshare.cc [lifeshare.cc]
- 4. goldbio.com [goldbio.com]
- 5. Streptavidin Magnetic Beads: A Vital Tool in Molecular Biology – Healthcare Amersham [nycomed-amersham.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. cephamls.com [cephamls.com]
- 12. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. neb.com [neb.com]
Optimizing Biotinylation with Biotin-PFP Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PFP ester (Pentafluorophenyl-biotin) is a highly efficient amine-reactive reagent for the biotinylation of proteins, peptides, and other biomolecules.[1][2] The pentafluorophenyl ester moiety offers significant advantages over more traditional N-hydroxysuccinimide (NHS) esters, primarily its increased reactivity and greater resistance to hydrolysis in aqueous solutions.[3] This enhanced stability leads to more consistent and efficient biotinylation reactions, particularly in dilute protein solutions.[4] This document provides detailed protocols and application notes for optimizing the reaction time and temperature when using this compound for bioconjugation.
This compound reacts with primary and secondary amines to form stable amide bonds.[1][2] The reaction is typically carried out in a pH range of 7.0 to 9.0.[1][5] Due to its insolubility in aqueous solutions, this compound must first be dissolved in an organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), before being added to the reaction mixture.[5]
Key Reaction Parameters and Optimization Strategy
The efficiency of biotinylation with this compound is influenced by several factors, including pH, the molar ratio of biotin (B1667282) reagent to the target molecule, protein concentration, reaction time, and temperature. While general conditions provide good results, optimizing the reaction time and temperature is crucial for achieving the desired degree of labeling while maintaining the biological activity of the target molecule.
The following sections provide a detailed protocol for a systematic approach to optimizing your biotinylation reaction. The general workflow involves performing a series of small-scale reactions with varying incubation times and temperatures, followed by an analysis of the degree of biotinylation.
Caption: Experimental workflow for optimizing this compound reaction time and temperature.
Data Presentation: Recording Optimization Results
To systematically evaluate the optimal reaction conditions, it is essential to record the quantitative data in a structured manner. The following tables can be used as templates to log the results from your optimization experiments.
Table 1: Optimization of Reaction Time at a Constant Temperature
| Temperature (°C) | Reaction Time | Molar Ratio (Biotin:Protein) | Protein Concentration (mg/mL) | Degree of Biotinylation (moles of biotin/mole of protein) |
| 25 | 30 min | 20:1 | 2 | |
| 25 | 1 hour | 20:1 | 2 | |
| 25 | 2 hours | 20:1 | 2 | |
| 25 | 4 hours | 20:1 | 2 | |
| 25 | Overnight | 20:1 | 2 |
Table 2: Optimization of Reaction Temperature for a Fixed Reaction Time
| Reaction Time | Temperature (°C) | Molar Ratio (Biotin:Protein) | Protein Concentration (mg/mL) | Degree of Biotinylation (moles of biotin/mole of protein) |
| 2 hours | 4 | 20:1 | 2 | |
| 2 hours | 25 | 20:1 | 2 | |
| 2 hours | 37 | 20:1 | 2 |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with this compound
This protocol provides a starting point for the biotinylation of a generic IgG antibody. The conditions can be adapted for other proteins.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein to be biotinylated (e.g., IgG)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Biotinylation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[4] The final concentration of the organic solvent should ideally be less than 10%.[7]
-
Incubate the reaction mixture. Commonly used conditions are 1-4 hours at room temperature (20-25°C) or overnight at 4°C.[4][6] For some applications, incubation at 37°C for 30 minutes can be effective.[7]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[6]
-
-
Purification:
-
Remove excess, non-reacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[5]
-
Protocol 2: Systematic Optimization of Reaction Time and Temperature
This protocol describes how to perform a systematic optimization of the biotinylation reaction.
Procedure:
-
Initial Setup:
-
Prepare a sufficient amount of your protein in the chosen Reaction Buffer.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
-
Reaction Matrix:
-
Set up a series of parallel reactions in microcentrifuge tubes. For each reaction, use the same protein concentration and molar ratio of this compound.
-
Time Course: For a fixed temperature (e.g., 25°C), set up reactions to be stopped at different time points (e.g., 30 min, 1 hour, 2 hours, 4 hours, and overnight).
-
Temperature Comparison: For a fixed reaction time (e.g., 2 hours), set up reactions to be incubated at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Execution:
-
Initiate the reactions by adding the this compound solution to each tube.
-
Incubate the tubes at the designated temperatures for the specified times.
-
At each time point, stop the reaction by adding Quenching Buffer or by immediately proceeding to purification.
-
-
Purification and Analysis:
-
Purify each sample using a method that ensures consistent recovery, such as spin desalting columns.
-
Determine the protein concentration of each purified sample.
-
Determine the degree of biotinylation for each sample using a standard method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5]
-
(Optional but recommended) Analyze the integrity of the biotinylated protein from each condition by SDS-PAGE to check for aggregation or degradation.
-
(Optional) Perform a functional assay to ensure the biological activity of the protein is retained.
-
-
Data Interpretation:
-
Populate the data into tables similar to Tables 1 and 2.
-
Analyze the results to determine the reaction time and temperature that yield the desired degree of biotinylation without compromising the protein's integrity or function.
-
Signaling Pathways and Logical Relationships
The fundamental reaction of this compound is the acylation of a nucleophilic amine on a target biomolecule.
Caption: Reaction of this compound with an amine-containing protein.
References
Troubleshooting & Optimization
troubleshooting low labeling efficiency with Biotin-PFP ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Biotin-PFP ester.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the biotinylation process using this compound.
Q1: What are the most common causes of low biotinylation efficiency?
Low labeling efficiency can stem from several factors throughout the experimental workflow. The most frequent culprits include suboptimal reaction conditions, reagent degradation, and issues with the target molecule itself. Key areas to investigate are the reaction buffer composition and pH, the integrity of the this compound, and the concentration and purity of your protein or other target molecule.
Q2: My labeling efficiency is consistently low. What should I check first?
When facing consistently low efficiency, a systematic check of your experimental parameters is crucial. Start by verifying the following:
-
Reaction Buffer: Ensure your buffer is free of primary amines (e.g., Tris, glycine) as they compete with your target molecule for reaction with the this compound.[1][2][3] Phosphate-buffered saline (PBS) or carbonate/bicarbonate buffers are common choices.[4][5]
-
pH of Reaction: The optimal pH for the reaction of PFP esters with amines is between 7.0 and 9.0.[1][2][6] A pH outside this range can significantly reduce labeling efficiency.[7][8]
-
This compound Preparation: this compound is sensitive to moisture and should be stored with a desiccant at 4°C or -20°C.[1][3][9] It is crucial to equilibrate the vial to room temperature before opening to prevent condensation.[1][3] Importantly, the reagent should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use; do not prepare stock solutions for storage as the PFP ester readily hydrolyzes.[1][3]
Q3: Can the concentration of my protein affect the labeling efficiency?
Yes, the concentration of your target protein can impact the outcome. For efficient labeling, a protein concentration of greater than 1 mg/mL is typically recommended.[7] Low protein concentrations can lead to suboptimal conjugation. If your protein solution is dilute, consider concentrating it before proceeding with the biotinylation reaction.[7]
Q4: How do I determine the optimal molar ratio of this compound to my protein?
The ideal molar ratio of biotin (B1667282) to protein needs to be determined empirically for each specific protein. A good starting point for optimization is to test a range of molar coupling ratios, for instance, from 10:1 to 40:1 (moles of biotin reagent to moles of protein).[8] Over-biotinylation can lead to protein precipitation and loss of function, so it's a balance between achieving sufficient labeling for your downstream application without compromising your protein's integrity.[10]
Q5: I'm observing precipitation of my protein after adding the this compound solution. What could be the cause?
Protein precipitation during the labeling reaction can be caused by a few factors:
-
Over-biotinylation: Excessive labeling can alter the protein's net charge and solubility, leading to aggregation.[11] Try reducing the molar excess of the biotin reagent in your reaction.
-
High concentration of organic solvent: this compound is first dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solution to your aqueous protein sample can cause the protein to precipitate.[8] Aim to dissolve the biotin reagent in a minimal amount of the organic solvent.
-
Protein instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).
Q6: How can I be sure that my this compound is active?
The PFP ester moiety is susceptible to hydrolysis, which renders it inactive.[1][3] To ensure the reactivity of your reagent:
-
Always use a fresh vial or a properly stored and desiccated one.
-
Prepare the solution of this compound in anhydrous DMSO or DMF immediately before you add it to your reaction.[1][3] Do not store it in solution.
-
If you suspect your reagent has degraded, it is best to use a new vial.
Q7: I see a high background in my downstream application (e.g., ELISA, Western Blot). What can I do to reduce it?
High background can be caused by insufficient removal of unreacted biotin. It is critical to remove all excess, non-conjugated biotin after the labeling reaction.[12] This can be achieved through:
-
Size exclusion chromatography (e.g., desalting columns): This is a quick and effective method for separating the biotinylated protein from smaller, unreacted biotin molecules.[1][12]
-
Dialysis: Dialyzing the sample against an appropriate buffer (like PBS) with several buffer changes is another common method.[1][12]
Another potential cause of high background is non-specific binding of the biotinylated antibody in an immunoassay. This can sometimes be addressed by optimizing blocking steps and wash protocols in your downstream application.[12]
Data Presentation
Table 1: Recommended Reaction Conditions for Biotinylation with this compound
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0 | The reaction rate increases with pH, but so does the rate of ester hydrolysis. A pH of 7.2-8.5 is often a good starting point.[5][13] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Carbonate/Bicarbonate, HEPES) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for the biotin label.[1][2][3] |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations are generally more efficient.[5] |
| Molar Ratio (Biotin:Protein) | 2:1 to 10:1 (for sensitive biomolecules) or 10:1 to 40:1 (for initial optimization) | This needs to be optimized for each specific protein and application.[5][8] |
| Reaction Temperature | 4°C to 37°C | Room temperature (20-25°C) is common. For sensitive proteins, the reaction can be performed at 4°C overnight.[1][5] |
| Reaction Time | 30 minutes to overnight | Shorter times at higher temperatures, longer times at lower temperatures.[1][5] |
| Solvent for this compound | Anhydrous DMSO or DMF | Dissolve the reagent immediately before use.[1][3][6] |
Table 2: Comparison of Amine-Reactive Biotinylation Esters
| Feature | This compound | Biotin-NHS Ester |
| Reactivity | More reactive than NHS esters.[6][14] Reacts with primary and secondary amines.[2][14] | Reacts with primary amines.[4] |
| Hydrolysis Rate | Less subject to hydrolysis in aqueous solutions compared to NHS esters.[1][15][16] | More susceptible to hydrolysis, especially at higher pH.[15] |
| Optimal Reaction pH | 7.0 - 9.0[2][6] | 7.0 - 9.0, but hydrolysis increases significantly above pH 8.[4][15] |
| Solubility | Insoluble in water; requires an organic solvent (DMSO/DMF).[1][6] | Standard NHS esters are insoluble in water; Sulfo-NHS esters are water-soluble.[2] |
Experimental Protocols
Protocol: General Biotinylation of an Antibody with this compound
This protocol is a starting point and may require optimization for your specific antibody and application.
Materials:
-
Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-3 mg/mL.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Desalting column or dialysis equipment for purification.
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.0.
Procedure:
-
Antibody Preparation: If your antibody is in a buffer containing primary amines (like Tris or glycine) or sodium azide, it must be exchanged into an amine-free buffer such as PBS.[1][4] This can be done using a desalting column or dialysis. Adjust the final concentration to 1-3 mg/mL.[17]
-
Preparation of this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.[1][3]
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to make a 10 mM stock solution.[17] For example, dissolve 1 mg of this compound in approximately 227 µL of DMSO (assuming a molecular weight of ~441 g/mol for Biotin-PFP).
-
-
Biotinylation Reaction:
-
Slowly add the calculated volume of the 10 mM this compound solution to the antibody solution while gently vortexing.[17] The molar ratio of biotin to antibody should be optimized, but a starting point of 20:1 can be used.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5] Protect the reaction from light.[17]
-
-
Quenching the Reaction (Optional): To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM.[17] For example, add 1/10th volume of 1 M Tris-HCl, pH 8.0. Incubate for an additional 15-30 minutes at room temperature.[17]
-
Purification:
-
Remove the unreacted this compound and byproducts by applying the reaction mixture to a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Alternatively, dialyze the sample against PBS (pH 7.4) with at least three buffer changes.[17]
-
-
Storage: Store the biotinylated antibody under the same conditions as the unlabeled antibody.
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting logic for low biotinylation efficiency.
Caption: this compound reaction with a primary amine.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. broadpharm.com [broadpharm.com]
- 4. dianova.com [dianova.com]
- 5. precisepeg.com [precisepeg.com]
- 6. cephamls.com [cephamls.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 17. Biotinylated Antibody: Protocol, Detect Methods, and Applications | Sino Biological [sinobiological.com]
quenching unreacted Biotin-PFP ester with Tris buffer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tris buffer to quench unreacted Biotin-PFP ester following protein or other biomolecule labeling.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the unreacted this compound?
After the biotinylation reaction, any remaining unreacted this compound is still highly reactive. If not neutralized, it can subsequently label other molecules in your sample, such as proteins in a cell lysate or downstream detection reagents. This can lead to non-specific signals, high background noise, and inaccurate experimental results. Quenching deactivates the excess biotinylation reagent to prevent these issues.
Q2: How does Tris buffer quench the reaction?
Tris (tris(hydroxymethyl)aminomethane) buffer contains primary amines.[1] The pentafluorophenyl (PFP) ester of the biotin (B1667282) reagent reacts with these primary amines in Tris, forming a stable amide bond.[2][3] This reaction consumes the unreacted this compound, rendering it incapable of labeling your target biomolecules.
Q3: When should the quenching step be performed?
The quenching step should be performed immediately after the desired biotinylation reaction time is complete and before any downstream applications or purification steps.[4]
Q4: Can I use buffers other than Tris to quench the reaction?
Yes, other buffers or reagents containing primary amines can also be used for quenching. Common alternatives include glycine[5][6], ammonium (B1175870) chloride[7], or lysine.[8] The choice of quenching reagent may depend on the specific requirements of your downstream applications.
Q5: What is the key difference in reactivity between this compound and Biotin-NHS ester?
This compound is generally more reactive than N-hydroxysuccinimide (NHS) esters and can react with both primary and secondary amines.[2][9][10] PFP esters are also reported to be less susceptible to hydrolysis in aqueous solutions compared to NHS esters, which can lead to more efficient labeling reactions.[3][11][12][13]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background or non-specific signal in downstream assays (e.g., Western blot, ELISA) | Incomplete quenching of unreacted this compound. | Increase the concentration of the Tris quenching buffer, extend the quenching incubation time, or ensure thorough mixing. |
| The biotinylation reaction buffer contained primary amines (e.g., Tris). | Always perform the biotinylation reaction in an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer.[1][12][13] Dialyze or use a desalting column to exchange the buffer if your protein is in an amine-containing buffer.[1][12] | |
| Low or no biotinylation of the target molecule | The this compound was hydrolyzed before reacting with the target molecule. | This compound is moisture-sensitive.[3][12] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[3][12][13] Prepare the this compound solution immediately before use and do not store it as a stock solution.[12][13] |
| The pH of the reaction buffer is not optimal. | The optimal pH for the reaction of PFP esters with amines is between 7.0 and 9.0.[2][3][9] Ensure your reaction buffer is within this range. | |
| Precipitation of the protein during biotinylation | The concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the this compound is too high. | This compound is not readily soluble in water and should be dissolved in a minimal amount of an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[9][12] Keep the final concentration of the organic solvent low (typically <10%). |
Experimental Protocols
Protocol 1: Standard Quenching of Unreacted this compound
This protocol describes the basic procedure for quenching a biotinylation reaction with Tris buffer.
Materials:
-
Biotinylated sample in an amine-free buffer
-
Tris quenching buffer (1 M Tris-HCl, pH 8.0)
Procedure:
-
Following the completion of your biotinylation reaction, add the Tris quenching buffer to your reaction mixture.
-
The final concentration of Tris in the reaction should be between 20-100 mM. A common practice is to add 1/10th of the reaction volume of a 1 M Tris stock solution.[4]
-
Incubate the quenching reaction for 15-30 minutes at room temperature with gentle mixing.[11]
-
After quenching, proceed to remove the excess, quenched biotin reagent using desalting columns or dialysis.[4]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Tris Buffer Concentration for Quenching | 20-100 mM (final concentration) | [4][14] |
| Quenching Incubation Time | 15-30 minutes | [11] |
| Quenching Incubation Temperature | Room Temperature | [11] |
| pH for Biotinylation Reaction | 7.0 - 9.0 | [2][3][9] |
Visual Guides
Caption: Chemical pathways for this compound reaction and quenching.
Caption: Workflow for biotinylation and subsequent quenching.
Caption: Troubleshooting decision tree for high background signals.
References
- 1. Biotinylation of protein in tris buffer - Protein and Proteomics [protocol-online.org]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Plasma Membrane Protein Endocytic Rates by Reversible Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylation Reagents [sigmaaldrich.com]
- 9. cephamls.com [cephamls.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. precisepeg.com [precisepeg.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
removing excess Biotin-PFP ester by dialysis or desalting
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of excess Biotin-PFP ester after a labeling reaction. The focus is on two primary methods: dialysis and desalting.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my labeling reaction?
Excess, unreacted biotinylation reagent can lead to several downstream issues. It can compete with your biotinylated molecule for binding sites on streptavidin or avidin-based affinity resins, leading to reduced capture efficiency.[1] Furthermore, residual free biotin (B1667282) can cause high background signals in assays that utilize streptavidin/avidin conjugates for detection.[1]
Q2: What are the main methods for removing unreacted this compound?
The two most common and effective methods for removing small molecules like excess this compound from larger biomolecules are dialysis and desalting (often performed using spin columns).[2][3] Both techniques separate molecules based on size.
Q3: Which method, dialysis or desalting, is better for my experiment?
The choice between dialysis and desalting depends on your specific experimental needs, including sample volume, processing time, and the desired level of purity.[3] Desalting is generally faster, while dialysis is more thorough and can handle larger sample volumes.[3][4]
Q4: Can I quench the this compound reaction instead of removing the excess reagent?
Yes, the reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[5] These primary amines will react with and consume the remaining active PFP esters. However, it is still highly recommended to perform a cleanup step like dialysis or desalting to remove the quenched biotin reagent and other reaction byproducts to avoid interference in downstream applications.
Troubleshooting Guide
Issue 1: Low Recovery of Biotinylated Protein
| Possible Cause | Troubleshooting Suggestion |
| Protein Precipitation: Over-labeling with biotin can alter the protein's solubility, leading to precipitation.[1][6] | Reduce the molar excess of the this compound in your reaction. If precipitation has already occurred, attempt to redissolve the protein by adjusting the pH of the buffer.[1] |
| Non-specific Binding: The protein may be binding to the dialysis membrane or desalting column resin. | For dialysis, select a membrane with low protein-binding properties. For desalting, ensure the column material is suitable for your protein. Adding a carrier protein like BSA might help, but check for compatibility with downstream steps.[1] |
| Sample Loss During Handling: Multiple transfer steps, especially with small volumes, can lead to significant sample loss.[1] | Minimize the number of transfers between tubes. For smaller volumes, consider using microdialysis units or spin columns designed for small samples.[1] |
Issue 2: Inefficient Removal of Excess this compound
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Dialysis Parameters: The dialysis time may be too short, or the number of buffer changes may be insufficient.[1] | Increase the dialysis duration and perform more frequent buffer changes. A common recommendation is multiple changes over a 24-48 hour period.[1] |
| Incorrect Desalting Column MWCO: The molecular weight cutoff (MWCO) of the desalting column may be too high, allowing the small biotin reagent to co-elute with your protein. | Use a desalting column with an appropriate MWCO to effectively separate your protein from the small this compound. A 7 kDa MWCO is often effective for protein purification.[1] |
Issue 3: High Background in Downstream Assays
| Possible Cause | Troubleshooting Suggestion |
| Residual Free Biotin: Incomplete removal of the unreacted this compound is the most likely cause. | Optimize your cleanup protocol. For dialysis, increase the duration and number of buffer changes. For desalting, consider a second pass through the column.[4] Incomplete removal can saturate streptavidin/avidin binding sites, preventing the capture of your biotinylated molecule.[1] |
Comparison of Cleanup Methods
| Feature | Dialysis | Desalting (Spin Column) |
| Principle | Diffusion-based separation across a semi-permeable membrane. | Size-exclusion chromatography. |
| Processing Time | Longer (4 hours to overnight).[1] | Faster (typically under 15 minutes).[7][8] |
| Sample Volume | Can accommodate a wide range of volumes, including large volumes (>10 mL).[3] | Ideal for small sample volumes (typically 20-700 µL).[1] |
| Protein Recovery | Generally high, but can be affected by non-specific binding to the membrane. | High with appropriate column choice, though some sample loss is possible.[6][7] |
| Efficiency | Very thorough removal of small molecules with sufficient time and buffer changes.[3] | Efficient for salt and small molecule removal, but may be less thorough than dialysis.[4] |
| Sample Dilution | Sample volume may increase slightly. | Minimal sample dilution. |
Experimental Protocols
Protocol 1: Removal of Excess this compound by Dialysis
This protocol is suitable for a wide range of sample volumes and provides thorough removal of unreacted biotin.
Materials:
-
Biotinylated protein sample
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa)
-
Dialysis buffer (e.g., PBS), chilled to 4°C
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Load the biotinylated sample into the dialysis tubing or cassette and seal securely, avoiding any leaks.
-
Place the sealed dialysis unit into the beaker containing a large volume of chilled dialysis buffer (at least 100 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for optimal results.
-
Change the dialysis buffer at least 2-3 times during the process to maintain a high concentration gradient. For very thorough removal, dialyze for 24-48 hours with multiple buffer changes.[1]
-
After the final dialysis period, carefully remove the dialysis unit from the buffer and transfer the purified sample to a clean tube.
Protocol 2: Removal of Excess this compound by Desalting Spin Column
This protocol is ideal for rapid cleanup of small sample volumes.
Materials:
-
Biotinylated protein sample
-
Desalting spin column with an appropriate MWCO (e.g., 7 kDa)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the storage buffer. This typically involves twisting off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[1]
-
Discard the flow-through and place the column into a new, clean collection tube.
-
Slowly apply the biotinylated sample to the center of the resin bed. Be careful not to disturb the resin.
-
Centrifuge the column for the time and at the speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[1]
-
The purified, biotinylated protein will be in the collection tube. The excess this compound and other small molecules are retained in the column resin.
Visual Workflows
Caption: Workflow for biotinylation and subsequent cleanup.
Caption: Troubleshooting logic for post-biotinylation cleanup.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule and Biotin Removal | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimizing Biotin-PFP Ester to Protein Molar Ratio
Welcome to the technical support center for optimizing the molar ratio of Biotin-PFP ester to your protein of interest. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for successful protein biotinylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
Biotin-PFP (Pentafluorophenyl) ester is a biotinylation reagent used to covalently attach biotin (B1667282) to proteins. The PFP ester group is highly reactive towards primary and secondary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein.[1][2][3] This reaction forms a stable amide bond.[1][3][4] this compound is often preferred over N-hydroxysuccinimide (NHS) esters because it is less susceptible to hydrolysis in aqueous solutions, leading to potentially more efficient and consistent labeling reactions.[3][5][6][7]
Q2: What is the optimal molar ratio of this compound to protein?
The ideal molar ratio of this compound to protein is dependent on several factors, including the concentration of your protein, the number of available primary amines on its surface, and the desired degree of labeling.[5][8][9] A common starting point is a 10:1 to 40:1 molar excess of biotin to protein.[8] However, for optimal results, it is crucial to perform a titration experiment to determine the best ratio for your specific protein and application.[8][10] Over-biotinylation can lead to protein precipitation and loss of biological activity.[11][12]
Q3: What are the critical parameters to consider during the biotinylation reaction?
Several factors can influence the efficiency of your biotinylation reaction:
-
pH: The reaction of PFP esters with amines is most efficient at a pH between 7.0 and 9.0.[1][5][13] A common recommendation is to use a buffer with a pH of 7.2-8.5.[6]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the this compound.[4][5][12] Phosphate-buffered saline (PBS) is a commonly used reaction buffer.[5][8]
-
Protein Concentration: The concentration of the protein can affect the labeling efficiency. Higher protein concentrations (e.g., 1-10 mg/mL) generally lead to more efficient labeling.[8][9]
-
Incubation Time and Temperature: Reactions are typically carried out for 1 to 4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive proteins.[5][6]
-
Solvent for this compound: this compound is not readily soluble in aqueous solutions and should first be dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the protein solution.[1][5][13]
Q4: How can I determine the degree of biotinylation of my protein?
The most common method to quantify the number of biotin molecules incorporated per protein molecule is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5][10][14][15][16] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[14][16] Other methods include mass spectrometry to detect the mass shift corresponding to biotin incorporation and SDS-PAGE analysis, where a shift in the protein's mobility can sometimes be observed after biotinylation, especially when conjugated with streptavidin.[17][18][19][20][21]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Biotinylation Efficiency | Suboptimal molar ratio of this compound to protein. | Perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to find the optimal concentration.[8] |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer pH is between 7.0 and 9.0.[1][5] | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Dialyze or use a desalting column to exchange the protein into an amine-free buffer like PBS.[5][12] | |
| Hydrolysis of the this compound. | Prepare the this compound solution in DMF or DMSO immediately before use. Do not store it in solution.[5] | |
| Protein Precipitation during or after Labeling | Over-biotinylation leading to changes in protein solubility. | Decrease the molar ratio of this compound to protein.[11][12] After the reaction, adding a solution like 1M Tris (pH 9.0) can sometimes help to resolubilize the protein.[12] |
| Incorrect buffer conditions. | Ensure the buffer pH is not at the isoelectric point of the protein, as this can cause precipitation.[8] | |
| High Background in Downstream Applications (e.g., ELISA, Western Blot) | Incomplete removal of excess, unconjugated biotin. | Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis to efficiently remove free biotin.[22][23][24][25] Ensure the molecular weight cutoff (MWCO) of the column or dialysis membrane is appropriate. |
| Non-specific binding of the biotinylated protein. | This can sometimes be a result of over-labeling. Optimize the biotin-to-protein ratio.[26] | |
| Inconsistent Results Between Batches | Variation in the biotinylation reaction conditions. | Carefully control all reaction parameters (molar ratio, pH, temperature, incubation time, and protein concentration) for each batch.[26] |
| Incomplete removal of excess biotin. | Ensure the purification step is consistent and effective for each batch.[26] |
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO.[1][5] For example, dissolve 1 mg of this compound in 75 µL of DMF or DMSO.[5]
-
-
Perform the Biotinylation Reaction:
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[6]
-
-
Remove Excess Biotin:
Protocol 2: Quantification of Biotinylation using the HABA Assay
-
Prepare the HABA/Avidin Solution:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed vial in a specified volume of buffer.[27]
-
-
Measure the Baseline Absorbance:
-
Measure the Sample Absorbance:
-
Calculate the Moles of Biotin per Mole of Protein:
-
The change in absorbance is used to calculate the concentration of biotin in your sample. The detailed calculation can be found in the protocol provided with HABA assay kits.[14][16] You will need the extinction coefficient of the HABA-avidin complex at 500 nm (typically 34,000 M⁻¹cm⁻¹) and the concentration and molecular weight of your protein.[14]
-
Data Presentation
Table 1: Recommended Starting Molar Ratios of this compound to Protein
| Protein Concentration | Recommended Molar Excess of Biotin |
| ≤ 2 mg/mL | ≥ 20-fold[9][15] |
| 2-10 mg/mL | ≥ 12-fold[9][15] |
Table 2: Influence of Reaction Parameters on Molar Incorporation Ratio (MIR)
| Parameter | Effect on MIR | General Recommendation |
| Molar Coupling Ratio | Increasing the ratio generally increases MIR up to a saturation point.[8] | Titrate to find the optimal ratio for your protein. |
| Protein Concentration | Higher protein concentration generally increases MIR.[8] | Use a concentration of at least 1 mg/mL if possible. |
| pH | MIR is optimal in the pH range of 7.0-9.0.[1][5] | Use a buffer with a pH of 7.2-8.5.[6] |
| Incubation Time | Longer incubation times can increase MIR. | 1-4 hours at room temperature is a good starting point.[6] |
Visualizations
Caption: Experimental workflow for protein biotinylation using this compound.
References
- 1. cephamls.com [cephamls.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. precisepeg.com [precisepeg.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. apexbt.com [apexbt.com]
- 10. mesoscale.com [mesoscale.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Direct detection of biotinylated proteins by mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 20. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
impact of buffer contaminants on Biotin-PFP ester reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of buffer contaminants on the reactivity of Biotin-PFP (Pentafluorophenyl) esters. It is designed for researchers, scientists, and drug development professionals to help ensure successful biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is a Biotin-PFP ester and why is it used?
A this compound is a biotinylation reagent that contains a pentafluorophenyl ester reactive group.[1][2] This group readily reacts with primary and secondary amines on proteins and other biomolecules to form stable amide bonds.[1][3] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher reactivity and greater resistance to spontaneous hydrolysis in aqueous solutions, which can lead to more efficient and reproducible biotinylation reactions.[4][5][6]
Q2: What are the most common buffer contaminants that interfere with this compound reactivity?
The most common contaminants that adversely affect this compound reactivity are nucleophiles that can compete with the target amine groups. These include:
-
Primary amine-containing buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) contain primary amines that will react with the PFP ester, reducing the efficiency of biotinylation of the target molecule.[7][8]
-
Sodium azide (B81097) (NaN₃): Often used as a preservative in antibody solutions, sodium azide is a strong nucleophile that can react with and consume the PFP ester.[3][9]
-
Impurities in organic solvents: Dimethylformamide (DMF), a common solvent for dissolving Biotin-PFP esters, can degrade over time to form dimethylamine, a secondary amine that will react with the ester.[5] It is crucial to use high-quality, anhydrous DMF.[5]
Q3: What is the optimal pH for a biotinylation reaction with a this compound?
The optimal pH for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[10][11] In this pH range, the primary amines on the target molecule are sufficiently deprotonated and thus nucleophilic, while the rate of hydrolysis of the PFP ester remains relatively low. At a lower pH, the amine groups are protonated and less reactive. Conversely, at a higher pH, the rate of PFP ester hydrolysis increases significantly, which competes with the desired biotinylation reaction.[10]
Q4: My this compound has low solubility in my aqueous reaction buffer. What should I do?
Biotin-PFP esters are often insoluble in water.[3][12] It is recommended to first dissolve the reagent in a minimal amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or high-quality, amine-free dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing your protein.[3][12]
Q5: How can I stop the biotinylation reaction?
To quench the reaction, you can add a buffer containing a high concentration of a primary amine, such as Tris or glycine.[7] These primary amines will react with any remaining unreacted this compound, preventing further labeling of your target molecule.
Troubleshooting Guides
Issue 1: Low or No Biotinylation Efficiency
Symptoms:
-
Low signal in downstream detection assays (e.g., Western blot with streptavidin-HRP, ELISA).
-
HABA assay indicates a low degree of biotinylation.
| Potential Cause | Recommended Solution |
| Presence of primary amines in the buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the this compound.[8] Solution: Perform a buffer exchange into an amine-free buffer like Phosphate Buffered Saline (PBS), HEPES, or bicarbonate buffer before starting the biotinylation reaction.[7][11] |
| Presence of sodium azide | Sodium azide is a strong nucleophile that reacts with PFP esters.[3][9] Solution: Remove sodium azide from the sample, especially if present at concentrations higher than 0.02% (approximately 3 mM), by dialysis or using a desalting column.[13] |
| Hydrolyzed this compound | PFP esters are moisture-sensitive and can hydrolyze over time, rendering them non-reactive.[10][12] Solution: Always use fresh, high-quality this compound. Equilibrate the reagent to room temperature before opening to prevent moisture condensation. Prepare the PFP ester solution immediately before use and do not store it in solution.[12] |
| Suboptimal pH | The reaction pH is outside the optimal range of 7.2-8.5.[10][11] Solution: Ensure your reaction buffer is within the optimal pH range. At lower pH, the amine groups are protonated and less reactive, while at higher pH, hydrolysis of the ester is accelerated.[10] |
| Poor quality or degraded DMF solvent | DMF can degrade into dimethylamine, which will react with the PFP ester.[5] Solution: Use high-quality, anhydrous, amine-free DMF to dissolve the this compound.[5] |
| Insufficient molar excess of this compound | The amount of biotinylation reagent is not sufficient to achieve the desired degree of labeling. Solution: Increase the molar ratio of this compound to the target molecule. A 5- to 15-fold molar excess is a common starting point.[14] |
Data Presentation
Table 1: Comparative Hydrolytic Stability of Active Esters
PFP esters are demonstrably more stable towards hydrolysis than their NHS ester counterparts. This increased stability can lead to higher reaction efficiencies.
| Active Ester | Solvent System | Half-life (t½) |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | More stable than NHS Ester[10] |
| N-hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | Less stable than PFP Ester[10] |
Note: This table summarizes qualitative comparisons. Quantitative data for direct comparison under identical conditions is limited.
Table 2: Effect of pH on the Hydrolysis of NHS Esters (as a proxy for PFP Esters)
While PFP esters are more stable, they follow the same trend of increased hydrolysis at higher pH. The following data for NHS esters illustrates this principle.
| pH | Temperature (°C) | NHS Ester Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data from various sources on NHS ester stability serves as a general reference.
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation using this compound
This protocol provides a general guideline for labeling a protein with a this compound.
Materials:
-
Protein to be biotinylated in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the appropriate reaction buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[3][12]
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[14]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[14]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[14]
-
Purification: Remove excess, non-reacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[12]
Protocol 2: Removal of Sodium Azide from Antibody Solutions by Dialysis
This protocol is suitable for removing sodium azide from antibody solutions prior to biotinylation.
Materials:
-
Antibody solution containing sodium azide.
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-30 kDa for IgG antibodies.[12][15]
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker and magnetic stir plate.
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and pre-wet in the dialysis buffer according to the manufacturer's instructions.
-
Load Sample: Transfer the antibody solution into the dialysis tubing or cassette.
-
Dialysis: Place the dialysis device in a beaker containing a volume of dialysis buffer that is at least 200-500 times the sample volume.[8] Stir the buffer gently on a magnetic stir plate at 4°C.
-
Buffer Changes: Dialyze for at least 2 hours. Change the dialysis buffer and repeat the dialysis step at least two more times. An overnight dialysis for the final change is recommended to ensure complete removal of sodium azide.[8][16]
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.[15]
Principle: The HABA dye binds to avidin (B1170675), producing a colored complex with a maximum absorbance at 500 nm. Biotin (B1667282) has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.[15][17]
Procedure (adapted from G-Biosciences): [15]
-
Sample Preparation: Ensure all free (unconjugated) biotin has been removed from your biotinylated protein sample by dialysis or desalting.[15]
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the kit manufacturer's instructions.
-
Initial Absorbance: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm.
-
Add Biotinylated Sample: Add 100 µL of your biotinylated protein sample to the cuvette and mix well.
-
Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized.
-
Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA/Avidin complex (typically provided in the assay kit).[15][18]
Visualizations
Caption: Experimental workflow for biotinylating a protein with a PFP ester.
Caption: Troubleshooting logic for low biotinylation efficiency.
Caption: Competing reactions for this compound in the presence of contaminants.
References
- 1. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. cephamls.com [cephamls.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. tandfonline.com [tandfonline.com]
troubleshooting guide for Biotin-PFP ester labeling reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Biotin-PFP ester for labeling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the biotinylation process, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my biotinylation efficiency low?
Low labeling efficiency can be attributed to several factors, from reagent quality to reaction conditions.
-
Potential Cause 1: Inactive this compound Reagent. The pentafluorophenyl (PFP) ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.[1][2]
-
Solution: Store the this compound desiccated at 4°C.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2] Always prepare the reagent solution immediately before use and discard any unused portion; do not prepare stock solutions for storage.[1][2]
-
-
Potential Cause 2: Presence of Competing Amines in the Buffer. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target protein for reaction with the this compound, thereby reducing labeling efficiency.[1][2][3]
-
Potential Cause 3: Suboptimal Reaction pH. The reaction of PFP esters with amines is pH-dependent.[4][5]
-
Solution: The optimal pH range for the reaction is typically between 7.0 and 9.0.[1][5] A pH below 7 can lead to the protonation of primary amines, making them less reactive.[4] Conversely, a pH above 9.0 can increase the rate of hydrolysis of the PFP ester.[4] It is recommended to perform the reaction at a pH of 7.2-8.5.[6]
-
-
Potential Cause 4: Insufficient Molar Ratio of Biotin (B1667282) Reagent to Protein. The concentration of both the biotin reagent and the target protein can impact the degree of labeling.[4]
-
Solution: The optimal molar coupling ratio can vary depending on the protein. A good starting point is a 10:1 to 40:1 molar ratio of biotin reagent to protein.[4] This may need to be optimized for your specific protein and desired degree of labeling.
-
Question 2: I am observing non-specific binding in my downstream applications. What could be the cause?
Non-specific binding can occur due to several factors related to the biotinylation and purification process.
-
Potential Cause 1: Excess, Unreacted Biotin. If non-reacted biotin is not adequately removed after the labeling reaction, it can bind to streptavidin/avidin surfaces and cause high background.
-
Solution: It is crucial to remove all non-reacted biotin after the reaction. This can be achieved through size-exclusion chromatography (e.g., desalting columns) or dialysis.[1]
-
-
Potential Cause 2: Protein Aggregation. Over-labeling of a protein can sometimes lead to changes in its properties and cause aggregation, which can result in non-specific binding.
-
Potential Cause 3: Inadequate Blocking in Downstream Assays. The issue may not be with the biotinylation itself, but with the subsequent assay steps.
-
Solution: Ensure proper blocking steps are included in your downstream protocols (e.g., using BSA or a non-ionic detergent like Tween-20) to saturate non-specific binding sites on surfaces or beads.[9]
-
Question 3: My protein has precipitated out of solution during or after the labeling reaction. Why did this happen?
Protein precipitation can be a frustrating issue, often linked to the addition of the biotin reagent or changes in the protein's properties post-labeling.
-
Potential Cause 1: Organic Solvent Addition. this compound is insoluble in aqueous solutions and must be dissolved in an organic solvent like DMSO or DMF before being added to the reaction mixture.[1][5][10] The addition of this organic solvent can sometimes cause proteins to precipitate, especially if they are sensitive to it.
-
Potential Cause 2: Over-modification of the Protein. Extensive labeling can alter the isoelectric properties of a protein, potentially leading to precipitation.[7]
Frequently Asked Questions (FAQs)
Q1: What is the advantage of using a PFP ester over an NHS ester for biotinylation?
Pentafluorophenyl (PFP) esters are generally more reactive than N-hydroxysuccinimide (NHS) esters and are less susceptible to hydrolysis in aqueous solutions, which can lead to more efficient labeling reactions.[1][6][11] PFP esters can also react with both primary and secondary amines.[5][10][11]
Q2: How should I store the this compound reagent?
This compound is moisture-sensitive and should be stored desiccated at 4°C.[1] Some suppliers recommend storage at ≤4°C or even -20°C for long-term stability.[10][12] Always protect the reagent from moisture.[10]
Q3: Can I use buffers like Tris or glycine for my biotinylation reaction?
No, you should avoid buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the this compound.[1][2][3] Phosphate-buffered saline (PBS) is a commonly recommended alternative.[1][4]
Q4: How can I determine the degree of biotinylation of my protein?
The extent of biotin incorporation can be estimated using the HABA (4´-hydroxyazobenzene-2-carboxylic acid) assay.[1] In this method, the HABA dye binds to avidin, producing a colorimetric signal. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[1]
Data Summary Tables
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0 (Optimal: 7.2 - 8.5) | Lower pH reduces amine reactivity; higher pH increases hydrolysis of the ester.[1][4][5][6] |
| Buffer | Amine-free buffers (e.g., PBS) | Buffers with primary amines (Tris, glycine) will interfere with the reaction.[1][2] |
| Temperature | 4 - 37°C | Can be performed on ice, at room temperature, or at 37°C.[1][2] |
| Incubation Time | A few minutes to overnight | Dependent on temperature and desired degree of labeling.[1] |
| Molar Ratio | 10:1 to 40:1 (Biotin:Protein) | This is a starting point and should be optimized for each specific protein.[4] |
Experimental Protocol
Detailed Methodology for Protein Biotinylation using this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (PBS).[1]
-
Protein Preparation:
-
This compound Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.[1][2]
-
Immediately before use, dissolve the this compound in a minimal volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][5][10] For example, dissolve 1 mg of this compound in 75 µL of DMF or DMSO.[1]
-
-
Biotinylation Reaction:
-
Add the freshly prepared this compound solution to the protein solution. For example, add 25 µL of the 1 mg/75 µL Biotin-PFP solution to 1 mL of a 2 mg/mL protein solution.[1]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][6] Incubation can also be done for 30 minutes at 37°C.[2]
-
-
Removal of Excess Biotin:
-
Following incubation, remove the non-reacted this compound using a desalting column or by dialysis against the reaction buffer.[1]
-
-
Quantification of Biotinylation (Optional):
-
Determine the degree of biotin incorporation using the HABA assay.[1]
-
-
Storage: Store the biotinylated protein under conditions appropriate for the specific protein.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Reaction of this compound with a primary amine.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. cephamls.com [cephamls.com]
- 6. precisepeg.com [precisepeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]
how to improve solubility of biotinylated proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the solubility of biotinylated proteins.
Troubleshooting Guide: Improving the Solubility of Biotinylated Proteins
Q1: My biotinylated protein has precipitated out of solution. What are the common causes and how can I fix this?
A1: Protein precipitation after biotinylation is a common issue that can arise from several factors. The primary causes are over-biotinylation and changes in the protein's isoelectric point (pI).[1] Here’s a step-by-step guide to troubleshoot and resolve this issue.
First, it's essential to determine the cause of precipitation. Over-modification of lysine (B10760008) residues can lead to a drastic change in the isoelectric properties of the protein, causing it to aggregate and precipitate.[1] Biotin (B1667282) itself is also a hydrophobic molecule, and attaching too many biotin molecules to a protein can increase its overall hydrophobicity, leading to insolubility.
Here are some recommended actions to take:
-
Reduce the Molar Ratio of Biotin to Protein: Over-biotinylation is a frequent cause of precipitation.[1] Reducing the molar excess of the biotinylation reagent can prevent this. For a 2 mg/mL protein solution, a 20-fold molar excess is often recommended, while for a 10 mg/mL solution, a 12-fold molar excess may be sufficient.[2][3]
-
Adjust the Buffer pH: After the biotinylation reaction, you can try to resuspend the precipitated protein by adjusting the pH. Adding a small amount of a basic buffer, such as 1M Tris pH 9.0, can sometimes help to resolubilize the protein by shifting the pH above its isoelectric point.[1]
-
Optimize Reaction Time: Reducing the incubation time of the biotinylation reaction can also help to limit the degree of modification and prevent precipitation.[1]
Experimental Protocols
Protocol 1: Biotinylation of Proteins with Enhanced Solubility
This protocol provides a general procedure for biotinylating proteins while minimizing the risk of precipitation.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)
-
NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin for increased solubility)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[4] If your buffer contains amines (like Tris), you must perform a buffer exchange.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMF or DMSO to a concentration of 10-20 mg/mL.[3][4]
-
Biotinylation Reaction:
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to stop the reaction.
-
Removal of Excess Biotin: Remove unreacted biotin using a desalting column or by dialysis against a suitable buffer.
Data Presentation
Table 1: Recommended Molar Ratios of Biotin to Protein for Optimal Solubility
| Protein Concentration | Recommended Molar Excess of Biotin | Expected Degree of Labeling | Reference(s) |
| 1-2 mg/mL | > 20-fold | 3-5 biotins/protein | [2][4] |
| 2-10 mg/mL | ≥ 12-fold | 3-5 biotins/protein | [2] |
| Antibodies (~10 mg/mL) | > 20-fold | 8-12 biotins/IgG | [3] |
Mandatory Visualization
Caption: A decision tree for troubleshooting biotinylated protein precipitation.
Caption: A general workflow for protein biotinylation with a focus on solubility.
Frequently Asked Questions (FAQs)
Q2: What type of biotinylation reagent should I use to improve the solubility of my protein?
A2: The choice of biotinylation reagent can significantly impact the solubility of the final product. Reagents that incorporate a polyethylene (B3416737) glycol (PEG) spacer arm, such as NHS-PEG4-Biotin, are highly recommended. The PEG linker is hydrophilic and can help to offset the hydrophobicity of the biotin molecule, thereby increasing the solubility of the biotinylated protein.
Q3: Can buffer additives help to keep my biotinylated protein in solution?
A3: Yes, certain additives can be very effective in preventing protein aggregation and improving solubility. Commonly used additives include:
-
Glycerol: Often used as a cryoprotectant, glycerol (at 5-15% v/v) can also help to stabilize proteins and prevent aggregation.
-
Arginine and Glutamate: A combination of 50mM L-arginine and 50mM L-glutamate in the buffer can be highly effective at increasing protein solubility.
-
Non-ionic detergents: In some cases, low concentrations of non-ionic detergents may be necessary to solubilize the protein.
Q4: How does the pH of the buffer affect the biotinylation reaction and protein solubility?
A4: The pH of the reaction buffer is critical. For NHS-ester based biotinylation, a pH between 7.2 and 8.0 is generally recommended for efficient labeling of primary amines.[4] However, it's also important to consider the isoelectric point (pI) of your protein. If the buffer pH is too close to the protein's pI, it can lead to aggregation and precipitation. After the reaction, adjusting the pH away from the pI can help to maintain solubility.[1]
Q5: What is the best way to remove excess, unreacted biotin after the labeling reaction?
A5: It is crucial to remove free biotin as it can interfere with downstream applications. The most common methods are:
-
Desalting Columns (Size Exclusion Chromatography): This is a quick and effective method for separating the larger biotinylated protein from the smaller, unreacted biotin molecules.
-
Dialysis: Dialysis against a large volume of buffer is another effective method, although it is more time-consuming. This is a gentler method that can be beneficial for sensitive proteins.
References
Validation & Comparative
A Researcher's Guide to Quantifying Protein Biotinylation: HABA Assay vs. Alternatives
For researchers, scientists, and drug development professionals, accurately quantifying the degree of biotinylation on a protein is a critical step in various applications, from immunoassays to drug delivery systems. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay has long been a widely used method for this purpose. However, a range of alternative techniques have emerged, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the HABA assay with three common alternatives: the fluorescent avidin-binding assay, the quantitative dot blot, and mass spectrometry, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
At a Glance: Comparison of Biotin (B1667282) Quantification Methods
| Feature | HABA Assay | Fluorescent Avidin-Binding Assay | Quantitative Dot Blot | Mass Spectrometry |
| Principle | Colorimetric; displacement of HABA from avidin (B1170675) by biotin | Fluorometric; displacement of a quenched fluorescent biotin analog from avidin | Semi-quantitative immunoassay; detection with streptavidin-enzyme conjugate | Direct measurement of mass shift upon biotinylation |
| Sensitivity | Micromolar (µM) range[1][2][3] | Nanomolar (nM) to picomolar (pM) range[4][5] | Nanogram (ng) to picogram (pg) range[6] | High; capable of detecting single biotinylation events |
| Dynamic Range | Narrow (typically 2-16 µM)[3] | Wider than HABA | Wide, dependent on detection system | Very wide |
| Accuracy | Moderate; can be affected by interfering substances and steric hindrance[7] | High | Semi-quantitative; relies on accurate standards | Very high; considered the "gold standard" |
| Reproducibility | Good | Good to excellent | Moderate to good; dependent on spotting technique and antibody consistency | Excellent |
| Cost | Low | Moderate | Low to moderate | High |
| Time | Fast (< 30 minutes) | Fast (< 30 minutes) | Moderate (several hours) | Slow (hours to days) |
| Equipment | Spectrophotometer | Fluorescence plate reader | Imaging system (e.g., chemiluminescence imager) | Mass spectrometer |
HABA Assay: The Traditional Colorimetric Method
The HABA assay is a simple and rapid colorimetric method for estimating the degree of protein biotinylation.[8][9]
Principle of the HABA Assay
The assay is based on the displacement of HABA dye from the avidin-HABA complex by biotin.[8] Avidin has a lower affinity for HABA compared to biotin. When a biotinylated protein is introduced, the biotin displaces the HABA dye, leading to a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin present in the sample.[8]
Experimental Protocol: HABA Assay (Microplate Format)
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Sample Preparation: Ensure your biotinylated protein sample is free of unconjugated biotin by dialysis or gel filtration.[8]
-
Assay Setup:
-
Pipette 180 µL of the HABA/Avidin solution into each well of a 96-well microplate.[1]
-
Take an initial absorbance reading at 500 nm.
-
-
Sample Addition: Add 20 µL of your biotinylated protein sample to the wells. Mix thoroughly.[1]
-
Incubation and Measurement: Incubate for 5-10 minutes at room temperature. Read the final absorbance at 500 nm.
-
Calculation: Calculate the change in absorbance and determine the moles of biotin per mole of protein using the Beer-Lambert law and the provided extinction coefficient for the HABA-avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹).[8]
Fluorescent Avidin-Binding Assay: A More Sensitive Alternative
This assay offers a significant increase in sensitivity compared to the HABA assay by utilizing fluorescence detection.
Principle of the Fluorescent Avidin-Binding Assay
Similar to the HABA assay, this method is based on the displacement of a probe from avidin by biotin. In this case, a fluorescently labeled biotin derivative, which is quenched upon binding to avidin, is used. When a biotinylated protein is added, it displaces the quenched fluorescent biotin, leading to an increase in fluorescence signal that is proportional to the amount of biotin in the sample.[4]
Experimental Protocol: Fluorescent Avidin-Binding Assay
-
Prepare Reagents: Prepare the fluorescent avidin reagent and biotin standards according to the kit manufacturer's instructions.
-
Sample Preparation: Remove any free biotin from your protein sample.
-
Standard Curve: Prepare a serial dilution of the biotin standard.
-
Assay Setup:
-
Add a defined volume of the fluorescent avidin reagent to each well of a black 96-well microplate.
-
Add your standards and unknown samples to the wells.
-
-
Incubation and Measurement: Incubate for the recommended time at room temperature, protected from light. Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus the biotin concentration. Use the standard curve to determine the biotin concentration in your unknown samples.
Quantitative Dot Blot: A Semi-Quantitative Immunoassay Approach
The dot blot is a simple and cost-effective method for the semi-quantitative estimation of biotinylated proteins.
Principle of the Quantitative Dot Blot
In a quantitative dot blot, the biotinylated protein is spotted directly onto a membrane (e.g., nitrocellulose or PVDF). The membrane is then incubated with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP). After washing away unbound conjugate, a substrate is added that reacts with the enzyme to produce a detectable signal (colorimetric or chemiluminescent). The intensity of the signal is proportional to the amount of biotinylated protein in the spot.[10]
Experimental Protocol: Quantitative Dot Blot
-
Sample Preparation: Prepare serial dilutions of your biotinylated protein and a known biotinylated standard.
-
Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size.
-
Spotting: Carefully spot a small, equal volume of each dilution of your samples and standards onto the membrane. Allow the spots to dry completely.[10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound conjugate.
-
Detection: Add a chemiluminescent or colorimetric HRP substrate to the membrane and incubate for the recommended time.
-
Imaging and Analysis: Capture the signal using an appropriate imaging system. Quantify the spot intensities using image analysis software and compare the signal from your samples to the standard curve to estimate the amount of biotinylation.
Mass Spectrometry: The Gold Standard for Accuracy and Detail
Mass spectrometry (MS) offers the most accurate and detailed analysis of protein biotinylation, providing information on the precise location and stoichiometry of biotin modification.[11][12]
Principle of Mass Spectrometry for Biotin Quantification
In a typical bottom-up proteomics workflow, the biotinylated protein is digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides. Biotinylated peptides will have a specific mass shift corresponding to the mass of the biotin tag. By identifying and quantifying these modified peptides, the sites and extent of biotinylation can be determined with high precision.[11][13]
Experimental Protocol: General Workflow for Mass Spectrometry
-
Sample Preparation: Purify the biotinylated protein to remove any contaminants.
-
Protein Digestion: Digest the protein into peptides using a protease such as trypsin.
-
Enrichment (Optional): For complex samples, it may be necessary to enrich for biotinylated peptides using streptavidin-coated beads.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Use specialized software to identify the biotinylated peptides and quantify their abundance relative to their unmodified counterparts. This allows for the determination of the biotinylation stoichiometry at specific sites.
Conclusion: Choosing the Right Tool for the Job
The choice of method for quantifying protein biotinylation depends on the specific requirements of the experiment.
-
The HABA assay remains a viable option for quick, routine estimations where high sensitivity and accuracy are not paramount, and cost is a major consideration.
-
The fluorescent avidin-binding assay provides a significant improvement in sensitivity over the HABA assay, making it suitable for applications with lower sample concentrations.
-
The quantitative dot blot offers a simple, low-cost, and high-throughput method for semi-quantitative analysis, particularly useful for screening multiple samples.
-
Mass spectrometry stands as the definitive method for obtaining precise and detailed information on biotinylation, including the exact sites and stoichiometry of modification, albeit at a higher cost and with a more complex workflow.
By understanding the principles, protocols, and comparative performance of these methods, researchers can make an informed decision to select the most appropriate technique to achieve their scientific goals.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit [eurogentec.com]
- 3. anaspec.com [anaspec.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A fluorometric assay for the biotin-avidin interaction based on displacement of the fluorescent probe 2-anilinonaphthalene-6-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. fishersci.ie [fishersci.ie]
- 10. youtube.com [youtube.com]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Protein Biotinylation: A Comparative Analysis of Key Methods
For researchers, scientists, and drug development professionals, the successful biotinylation of a protein is a critical step in a multitude of applications, from affinity purification to immunoassays. This guide provides an objective comparison of the streptavidin gel-shift assay and other common methods for validating biotinylation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The covalent attachment of biotin (B1667282) to a protein, a process known as biotinylation, is a powerful tool in molecular biology. The high-affinity interaction between biotin and streptavidin (or avidin) allows for the specific detection, purification, and immobilization of tagged proteins. However, confirming the success and extent of biotinylation is paramount to the reliability of downstream experiments. This guide explores the principles, advantages, and limitations of the streptavidin gel-shift assay and compares it with three other widely used validation methods: the HABA assay, fluorescence-based assays, and mass spectrometry.
Method Comparison: A Quantitative Overview
Choosing the right biotinylation validation method depends on various factors, including the required sensitivity, the nature of the protein, available equipment, and the desired quantitative rigor. The following table summarizes the key performance characteristics of each method.
| Feature | Streptavidin Gel-Shift Assay | HABA Assay | Fluorescence-Based Assays | Mass Spectrometry |
| Principle | Electrophoretic mobility shift of biotinylated protein upon binding to streptavidin. | Colorimetric displacement of HABA dye from avidin (B1170675) by biotin. | Change in fluorescence upon biotin binding to a fluorescently-labeled streptavidin/avidin. | Direct detection of mass increase due to biotin incorporation. |
| Primary Output | Qualitative (band shift) or semi-quantitative (band intensity). | Quantitative (moles of biotin per mole of protein). | Quantitative (biotin concentration). | Quantitative (mass shift, identification of biotinylated peptides). |
| Sensitivity | Moderate.[1] | Lower, requires higher concentrations of biotinylated protein.[2][3] | High, can detect picomole amounts of biotin.[4] | Very high, can detect attomole to femtomole levels.[5][6][7][8] |
| Throughput | Low to moderate. | High, suitable for plate-based formats.[9][10][11] | High, suitable for plate-based formats.[4] | Low to moderate, depending on the instrument and analysis. |
| Cost | Low. | Low. | Moderate. | High. |
| Time to Result | Relatively fast (hours). | Fast (minutes to an hour). | Fast (minutes to an hour). | Slower (hours to days, including sample preparation and data analysis). |
| Key Advantage | Simple, visual confirmation of binding capability.[1][12] | Rapid and inexpensive quantification.[9][13] | High sensitivity and wide dynamic range.[4][14] | Provides precise mass information and site of biotinylation.[5][6][7][8][12] |
| Key Limitation | Not precisely quantitative.[1] | Can be inaccurate due to steric hindrance and interference from other substances.[3][14] | Requires a fluorometer; potential for quenching or enhancement effects. | Requires specialized equipment and expertise; can be complex to interpret.[12] |
Experimental Workflows and Logical Relationships
To visualize the experimental processes and the decision-making logic for selecting a suitable biotinylation validation assay, the following diagrams are provided.
Streptavidin Gel-Shift Assay Workflow.
HABA Assay Workflow.
Decision tree for selecting a biotinylation validation assay.
Detailed Experimental Protocols
Streptavidin Gel-Shift Assay
This protocol provides a method to visually confirm the biotinylation of a target protein.[1]
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein control
-
Streptavidin
-
SDS-PAGE gels
-
Running buffer
-
Loading buffer (non-reducing)
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare two tubes for each biotinylated protein to be tested. To one tube, add a known amount of the biotinylated protein. To the second tube, add the same amount of the biotinylated protein and a molar excess of streptavidin (a 2:1 to 4:1 molar ratio of streptavidin to biotinylated protein is a good starting point).
-
As controls, prepare a tube with the non-biotinylated protein alone and another with streptavidin alone.
-
Incubate all tubes at room temperature for 15-30 minutes to allow for the binding of streptavidin to the biotinylated protein.
-
Add non-reducing SDS-PAGE loading buffer to each sample. Do not heat the samples, as this can disrupt the streptavidin-biotin interaction.[15]
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis according to standard procedures.
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands.
-
Expected Result: A "shift" in the molecular weight of the biotinylated protein will be observed in the lane containing streptavidin, indicating a successful biotinylation. The non-biotinylated control should not show a shift.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This colorimetric assay allows for the quantification of biotin incorporation.[9][13]
Materials:
-
Biotinylated protein sample (with free biotin removed via dialysis or gel filtration)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or microplate
Procedure:
-
Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500). This is the initial reading.
-
Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Measure the absorbance at 500 nm again. This is the final reading.
-
The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin.
-
Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex, following the manufacturer's protocol.
Fluorescence-Based Assay
This method offers a highly sensitive way to quantify biotinylation.[4][14]
Materials:
-
Biotinylated protein sample
-
Fluorescently-labeled streptavidin or a commercial biotin quantitation kit (e.g., based on displacement of a fluorescent dye or quencher).
-
Fluorometer or microplate reader with fluorescence capabilities.
-
Biotin standards for creating a standard curve.
Procedure:
-
Prepare a series of biotin standards of known concentrations.
-
Prepare the fluorescent streptavidin reagent as per the kit's instructions.
-
In a microplate, add the fluorescent streptavidin reagent to the biotin standards and the biotinylated protein samples.
-
Incubate as recommended by the manufacturer.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths. The change in fluorescence is proportional to the biotin concentration.
-
Create a standard curve using the fluorescence readings from the biotin standards.
-
Determine the biotin concentration in your protein sample by interpolating its fluorescence reading on the standard curve.
Mass Spectrometry
Mass spectrometry provides the most detailed information about biotinylation, including the precise mass change and the location of the biotin tag.[5][6][7][8][12]
Materials:
-
Biotinylated protein sample
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Enzymes for protein digestion (e.g., trypsin), if performing peptide mapping
-
Chromatography system (e.g., HPLC or UPLC) for peptide separation
Procedure:
-
Intact Mass Analysis:
-
Desalt the biotinylated protein sample.
-
Infuse the sample directly into the mass spectrometer.
-
Acquire the mass spectrum and compare the molecular weight of the biotinylated protein to the non-biotinylated control. The mass difference should correspond to the mass of the incorporated biotin moieties.
-
-
Peptide Mapping for Site Identification:
-
Denature, reduce, and alkylate the biotinylated protein.
-
Digest the protein into smaller peptides using a specific protease like trypsin.
-
Separate the resulting peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against the protein sequence to identify the peptides that have been modified with biotin. This reveals the specific amino acid residues that were biotinylated.
-
Conclusion
The validation of protein biotinylation is a crucial quality control step in many research and development workflows. The streptavidin gel-shift assay offers a simple and visual method for confirming the ability of a biotinylated protein to bind streptavidin. For quantitative assessments, the HABA and fluorescence-based assays provide rapid and cost-effective alternatives, with the latter offering higher sensitivity. When precise information on the degree and site of biotinylation is required, mass spectrometry stands as the gold standard, providing unparalleled detail. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate assay to ensure the success of their biotinylation-dependent applications.
References
- 1. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 13. citeqbiologics.com [citeqbiologics.com]
- 14. Determination of the extent of protein biotinylation by fluorescence binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PFP Ester vs. NHS-Biotin for Enhanced Protein Labeling Efficiency
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins is a cornerstone technique for a multitude of applications, including purification, immobilization, and detection. The choice of biotinylation reagent is critical and can significantly influence the efficiency and reproducibility of these experiments. While N-hydroxysuccinimide (NHS) esters of biotin have long been the go-to choice for labeling primary amines, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering notable advantages in reactivity and stability. This guide provides an in-depth, objective comparison of Biotin-PFP ester and NHS-biotin, supported by their chemical properties and general experimental findings, to inform the selection of the optimal reagent for your research needs.
Chemical Reactivity and Stability: The PFP Advantage
The fundamental difference between this compound and NHS-biotin lies in the leaving group of the activated ester, which dictates the reagent's reactivity and stability. PFP esters possess a pentafluorophenyl group, which is highly electron-withdrawing. This property makes the carbonyl carbon of the ester more electrophilic and therefore more susceptible to nucleophilic attack by the amine groups on a protein.[1] Consequently, PFP esters generally exhibit faster reaction kinetics with primary and even secondary amines compared to NHS esters.[1][2][3]
A key drawback of NHS esters is their propensity for hydrolysis in aqueous solutions, a competing reaction that deactivates the reagent and reduces labeling efficiency.[1][4] The rate of hydrolysis for NHS esters increases significantly with a rise in pH.[4][5][6] In contrast, PFP esters demonstrate greater resistance to hydrolysis, providing a longer active lifetime in solution and leading to more efficient and reliable conjugation, particularly when working with dilute protein samples or when longer reaction times are required.[1][7][8]
Comparative Overview of this compound and NHS-Biotin
| Feature | This compound | NHS-Biotin |
| Reactive Group | Pentafluorophenyl ester | N-hydroxysuccinimide ester |
| Target Functional Groups | Primary and secondary amines[2][3] | Primarily primary amines[9] |
| Reactivity | Higher, due to the strong electron-withdrawing nature of the pentafluorophenyl group[1] | Standard |
| Stability in Aqueous Solution | More stable, less susceptible to hydrolysis[1][7][8] | Less stable, readily hydrolyzes, especially at higher pH[4][5][6] |
| Optimal Reaction pH | 7.0 - 9.0[3] | 7.0 - 9.0[9] |
| Solubility | Insoluble in water; requires dissolution in an organic solvent (e.g., DMSO, DMF)[3] | Insoluble in water; requires dissolution in an organic solvent (e.g., DMSO, DMF)[9][10][11] |
| Byproduct | Pentafluorophenol (B44920) | N-hydroxysuccinimide |
Experimental Protocols
Below are generalized protocols for protein biotinylation using this compound and NHS-biotin. It is important to optimize the molar excess of the biotinylation reagent for each specific protein and application.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for removal of excess biotin
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[7] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[7][8]
-
This compound Solution Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[7][8] Prepare a stock solution of 10-20 mg/mL in anhydrous DMSO or DMF.[7]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, non-reacted this compound and the pentafluorophenol byproduct by dialysis against PBS or by using a desalting column.[7]
Protocol 2: Protein Labeling with NHS-Biotin
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[11]
-
NHS-Biotin Solution Preparation: Immediately before use, bring the NHS-biotin vial to room temperature.[11] Prepare a stock solution of 10-20 mg/mL in anhydrous DMSO or DMF.[11]
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the NHS-biotin stock solution to the protein solution. For more dilute protein solutions (1-2 mg/mL), a higher molar excess (>20 fold) may be required.[11]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]
-
Quenching: Add a quenching buffer to a final concentration of 50-100 mM to terminate the reaction.
-
Purification: Remove unreacted NHS-biotin and the N-hydroxysuccinimide byproduct via dialysis or gel filtration.[11]
Determining the Degree of Biotinylation
The extent of biotin incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[7][10] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[7]
Visualizing the Workflow and Chemistry
To better illustrate the processes, the following diagrams outline the experimental workflow and the chemical reactions involved.
Caption: General experimental workflow for protein biotinylation.
Caption: Reaction schemes for this compound and NHS-biotin.
Conclusion
The evidence strongly suggests that this compound offers significant advantages over NHS-biotin for protein labeling. Its enhanced reactivity and greater stability against hydrolysis can lead to more efficient and reproducible biotinylation, resulting in higher yields of conjugated protein. While NHS-biotin remains a viable and widely used reagent, researchers seeking to optimize their labeling efficiency, particularly with sensitive or low-abundance proteins, should consider this compound as a superior alternative. The choice of reagent will ultimately depend on the specific requirements of the experiment, including the nature of the protein, the desired degree of labeling, and the required stability of the final conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. cephamls.com [cephamls.com]
- 4. researchgate.net [researchgate.net]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. apexbt.com [apexbt.com]
- 11. proteochem.com [proteochem.com]
A Head-to-Head Battle: Comparing the Hydrolysis Rates of Biotin-PFP and Biotin-NHS Esters for Superior Bioconjugation
For researchers, scientists, and drug development professionals, the choice of biotinylation reagent is a critical step that can significantly impact the efficiency and reproducibility of their experiments. Among the most common amine-reactive reagents are Biotin-PFP (pentafluorophenyl) esters and Biotin-NHS (N-hydroxysuccinimide) esters. While both are effective in labeling proteins and other biomolecules, their stability in aqueous solutions—a key factor in bioconjugation—differs significantly. This guide provides an objective comparison of the hydrolysis rates of these two popular reagents, supported by available data and detailed experimental methodologies.
Executive Summary: PFP Esters Demonstrate Superior Stability
Pentafluorophenyl (PFP) esters consistently exhibit greater resistance to hydrolysis in aqueous environments compared to their N-hydroxysuccinimide (NHS) counterparts. This enhanced stability translates to a longer half-life in solution, providing a wider window for the desired aminolysis reaction to occur and ultimately leading to more efficient and reproducible bioconjugation. This is particularly advantageous in lengthy or complex conjugation procedures, or when working with dilute protein solutions.
Quantitative Comparison of Hydrolysis Rates
While direct, side-by-side kinetic studies for the biotinylated forms of PFP and NHS esters are not extensively published, the general trend of PFP ester stability is well-documented. The following tables summarize the available quantitative data on the hydrolysis of a generic PFP ester and the more widely studied NHS esters.
Table 1: Comparative Stability of a PFP Ester vs. an NHS Ester in Aqueous Acetonitrile
| Active Ester | Half-life in 9:1 water:acetonitrile |
| PFP Ester | > 24 hours |
| NHS Ester | ~ 3 hours |
This data, while not specific to the biotinylated forms, clearly illustrates the superior hydrolytic stability of the PFP ester chemistry.
Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Buffers at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1] |
| 7.0 | Ambient | ~7 hours[2] |
| 8.0 | Room Temperature | Minutes[3] |
| 8.6 | 4 | 10 minutes[1] |
| >8.0 | Not Specified | < 15 minutes[4] |
The data for NHS esters highlights their significant susceptibility to hydrolysis, especially as the pH increases into the optimal range for amine coupling (pH 7.2-8.5).[3] This rapid degradation is a major competing reaction that can reduce the efficiency of the desired conjugation.[1]
The Chemical Basis for a Longer Half-Life
The increased stability of PFP esters can be attributed to the electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon highly electrophilic and reactive towards primary amines, while also making the pentafluorophenolate a better leaving group. Crucially, this chemical property also results in a lower susceptibility to spontaneous hydrolysis compared to the NHS ester.
Experimental Protocols for Determining Hydrolysis Rates
To quantitatively assess and compare the hydrolysis rates of Biotin-PFP and Biotin-NHS esters, a robust experimental protocol is essential. The following outlines a general methodology that can be adapted for this purpose.
Objective:
To determine and compare the rate of hydrolysis of Biotin-PFP ester and Biotin-NHS ester in an aqueous buffer system.
Principle:
The hydrolysis of the active ester results in the formation of biotin (B1667282) carboxylic acid and either pentafluorophenol (B44920) (for PFP ester) or N-hydroxysuccinimide (for NHS ester). The rate of disappearance of the active ester can be monitored over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Biotin-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Stock Solutions:
-
Immediately before use, prepare 10 mM stock solutions of this compound and Biotin-NHS ester in anhydrous DMF or DMSO.
-
-
Initiation of Hydrolysis:
-
Add a defined volume of the ester stock solution to the pre-warmed aqueous buffer to achieve a final concentration of, for example, 1 mM.
-
Vortex briefly to ensure homogeneity.
-
Start a timer immediately upon addition to the buffer.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to the quenching solution. This will react with any remaining active ester.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Separate the components using a suitable gradient of mobile phases A and B.
-
Monitor the elution of the active ester and its hydrolysis product (biotin carboxylic acid) by UV absorbance at an appropriate wavelength (e.g., 260 nm for the NHS leaving group or another suitable wavelength for the biotin moiety).
-
-
Data Analysis:
-
Determine the peak area of the remaining active ester at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of this plot will be the negative of the first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizing the Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the chemical structures, the competing reactions of aminolysis and hydrolysis, and the experimental workflow.
Caption: Chemical Structures of Biotin-PFP and Biotin-NHS Esters.
Caption: Competing Reactions: Aminolysis vs. Hydrolysis.
Caption: Experimental Workflow for Hydrolysis Rate Determination.
Conclusion: A Clear Choice for Enhanced Bioconjugation
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison of Amine-Reactive Biotinylation Reagents: Biotin-PFP Ester vs. TFP-Biotin
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins, peptides, and other biomolecules is a fundamental technique for detection, purification, and targeted delivery. The choice of biotinylation reagent is critical, directly impacting the efficiency, specificity, and reproducibility of the conjugation process. This guide provides an in-depth comparison of two popular amine-reactive labeling agents: Biotin-Pentafluorophenyl (PFP) ester and Biotin-Tetrafluorophenyl (TFP) ester.
Both Biotin-PFP and Biotin-TFP esters have emerged as superior alternatives to the traditional N-hydroxysuccinimide (NHS) esters, primarily due to their enhanced stability in aqueous solutions. This increased resistance to hydrolysis leads to more efficient and reliable biotinylation reactions. However, subtle differences in their reactivity and stability profiles make them suitable for different specific applications. This guide will delve into these differences, presenting available experimental data to inform your choice of reagent.
Chemical Properties and Reactivity
Biotin-PFP ester and TFP-biotin are both activated esters that react with nucleophilic amine groups on biomolecules to form stable amide bonds. The electron-withdrawing fluorine atoms on the phenyl ring make the carbonyl carbon highly electrophilic and the phenolate (B1203915) a good leaving group, thus facilitating the reaction.
This compound is generally considered to be more reactive than TFP-biotin.[1] It readily reacts with both primary and secondary amines.[2][3] This broader reactivity can be advantageous for labeling proteins with a limited number of accessible primary amines or for targeting specific secondary amines.
TFP-biotin , while also highly reactive, is primarily targeted towards primary amines.[4] It is often highlighted for its excellent balance of reactivity and stability, offering a significant improvement over NHS esters.[5]
| Feature | This compound | TFP-Biotin (Biotin-TFP ester) |
| Reactive Group | Pentafluorophenyl (PFP) Ester | Tetrafluorophenyl (TFP) Ester |
| Primary Target | Primary and Secondary Amines[2] | Primary Amines[4] |
| Reactivity | Generally considered more reactive[1] | Highly reactive, good balance of reactivity and stability[5] |
| Solubility | Requires organic solvent (e.g., DMSO, DMF) for dissolution[2] | Typically requires an organic solvent for initial dissolution |
| Hydrolytic Stability | More stable than NHS esters[2] | Significantly more stable than NHS esters[5] |
Performance Data: Stability and Reaction Kinetics
While direct, side-by-side comparative studies of this compound and TFP-biotin are limited in peer-reviewed literature, data from individual studies and comparisons to the less stable NHS esters provide valuable insights into their performance.
Hydrolytic Stability
A key advantage of both PFP and TFP esters is their increased resistance to hydrolysis in aqueous buffers compared to NHS esters. This is particularly crucial in bioconjugation reactions, which are often performed at neutral to slightly basic pH to ensure the deprotonation of amine groups.
A study by Wagner et al. (2007) on self-assembled monolayers provided quantitative data on the hydrolysis rates of TFP esters compared to NHS esters at different pH values.
| pH | Half-life of TFP ester (min) | Half-life of NHS ester (min) | Fold Increase in Stability (TFP vs. NHS) |
| 7.0 | 2567 | 1362 | ~1.9x |
| 8.0 | 729 | 241 | ~3.0x |
| 10.0 | 384 | 39 | ~9.8x |
| (Data adapted from Wagner, P. et al. Langmuir 2007, 23 (19), 9740–9748)[5] |
Reaction Kinetics (Aminolysis)
The rate of the desired reaction with amines (aminolysis) is another critical performance parameter. PFP esters are noted for their rapid reaction kinetics. A comparative study on active ester polymer brush platforms reported the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) to be significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).[2]
While a direct kinetic comparison with TFP esters is not available from this study, another investigation qualitatively compared the reactivity of PFP and TFP esters in the context of creating homobifunctional cross-linkers. The study found that the PFP ester was slightly more reactive than the TFP ester under their experimental conditions.[1]
Experimental Protocols
The following are generalized protocols for the biotinylation of proteins using this compound and TFP-biotin. It is important to optimize the reaction conditions, such as the molar ratio of the biotin reagent to the protein, for each specific application.
Protocol 1: Biotinylation of a Protein using this compound
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent by gel filtration using a desalting column or by dialysis.
Protocol 2: Biotinylation of a Protein using TFP-Biotin
Materials:
-
TFP-biotin
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.5-8.5)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M glycine (B1666218) or Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare TFP-Biotin Solution: Immediately before use, dissolve the TFP-biotin in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved TFP-biotin to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Terminate the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the biotinylated protein from excess reagent using a desalting column or dialysis.
Visualizing the Workflow and Reaction Mechanism
To better understand the biotinylation process, the following diagrams illustrate a typical experimental workflow and the underlying chemical reaction.
Conclusion and Recommendations
Both this compound and TFP-biotin offer significant advantages over traditional NHS esters for amine-reactive biotinylation, primarily through their enhanced stability in aqueous solutions.
Choose this compound when:
-
Higher reactivity is desired: The available data suggests that PFP esters may react more rapidly than TFP esters.[1]
-
Labeling of secondary amines is intended: PFP esters are known to react with both primary and secondary amines.[2]
-
Working with challenging biomolecules: The higher reactivity might be beneficial for less reactive targets.
Choose TFP-biotin when:
-
A balance of reactivity and stability is crucial: TFP esters have demonstrated excellent stability, particularly at higher pH, while maintaining high reactivity.[5]
-
Specificity for primary amines is preferred: TFP esters are primarily targeted towards primary amines.
-
Reproducibility is a key concern: The enhanced stability of TFP esters can lead to more consistent results.
For researchers currently using NHS esters, switching to either this compound or TFP-biotin is likely to improve the efficiency and reproducibility of their biotinylation experiments. The choice between PFP and TFP will depend on the specific requirements of the application, including the nature of the target molecule and the desired reaction kinetics. It is always recommended to perform small-scale optimization experiments to determine the ideal reagent and conditions for your specific needs.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Biotin-PFP Ester vs. Maleimide-Biotin for Amine Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals selecting the optimal biotinylation reagent for amine labeling, understanding the distinct chemical reactivities and performance characteristics of available options is paramount. This guide provides an objective comparison of Biotin-Pentafluorophenyl (PFP) ester and maleimide-biotin, focusing on their utility for labeling primary and secondary amines. While both can be used to introduce biotin (B1667282), their mechanisms, specificity, and efficiency differ significantly, making the choice of reagent critical for experimental success.
Biotin-PFP ester is an amine-reactive labeling reagent that forms a stable amide bond with primary and secondary amines.[1][2] In contrast, maleimide-biotin is primarily a sulfhydryl-reactive reagent, targeting cysteine residues to form a stable thioether bond.[3][4] However, maleimides can exhibit cross-reactivity with primary amines, particularly at elevated pH, a reaction that is generally considered a side reaction in the context of sulfhydryl labeling.[2][3][4]
Key Advantages of this compound for Amine Labeling
Biotin-PFP esters offer several advantages over maleimide-biotin for the specific labeling of amines:
-
Higher Reactivity and Efficiency: PFP esters are highly reactive towards primary and secondary amines, leading to efficient labeling under mild conditions.[5][6] They are noted to be more reactive and less susceptible to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, which translates to potentially higher reaction yields.[7][6]
-
Greater Specificity for Amines: The PFP ester group is specifically designed to react with amines. This targeted reactivity minimizes off-target labeling when amines are the intended functional group.
-
Formation of Stable Amide Bonds: The reaction between a PFP ester and an amine results in the formation of a highly stable amide bond, ensuring a permanent biotin label.[1][2]
Maleimide-biotin's reaction with amines is significantly less efficient and specific. At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[4] While the reactivity with amines increases at a pH above 7.5, so does the rate of hydrolysis of the maleimide (B117702) ring, which renders it inactive.[2][3][4]
Quantitative Comparison
Direct, side-by-side quantitative data for the amine-labeling efficiency of this compound versus maleimide-biotin is limited in published literature, as maleimides are not the preferred reagent for this application. However, the following table summarizes the key performance characteristics based on available data.
| Feature | This compound | Maleimide-Biotin |
| Primary Target | Primary and Secondary Amines | Sulfhydryls (Thiols) |
| Reaction with Amines | Primary Reaction | Side Reaction |
| Optimal pH for Amine Reaction | 7.2 - 9.0[1][7] | > 7.5 (competes with hydrolysis)[3][4] |
| Relative Reaction Rate with Amines | Fast[6] | Slow (at neutral pH)[4] |
| Bond Formed with Amine | Stable Amide Bond[1][2] | Thioether-like bond (less stable than with thiols) |
| Hydrolytic Stability of Reagent | More stable than NHS esters[7][6] | Susceptible to hydrolysis, especially at pH > 8.0[2] |
Experimental Protocols
Amine Labeling with this compound
This protocol provides a general procedure for the biotinylation of a protein with this compound.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, non-reacted this compound using a desalting column or by dialysis against an appropriate buffer.
Amine Labeling with Maleimide-Biotin (Demonstration of Cross-Reactivity)
This protocol is provided for demonstrative purposes to illustrate the cross-reactivity of maleimides with amines. It is generally not the recommended method for amine labeling.
Materials:
-
Maleimide-biotin
-
Protein to be labeled in a sulfhydryl-free, amine-containing buffer (e.g., Carbonate-Bicarbonate buffer, pH 8.5-9.0)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in a sulfhydryl-free buffer at a pH of 8.5 or higher to favor the deprotonation of primary amines.
-
Prepare the Maleimide-Biotin Stock Solution: Immediately before use, dissolve the maleimide-biotin in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 20- to 50-fold molar excess of the maleimide-biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature. Monitor for potential protein precipitation.
-
Purification: Remove excess, non-reacted maleimide-biotin using a desalting column or by dialysis.
Signaling Pathways and Experimental Workflows
Caption: Reaction of this compound with a primary amine.
Caption: Maleimide-biotin reaction pathways with thiols and amines.
Caption: General workflow for amine labeling with this compound.
Conclusion
For the specific task of labeling primary and secondary amines, this compound is the superior reagent compared to maleimide-biotin. Its high reactivity, specificity for amines, and the formation of stable amide bonds ensure efficient and reliable biotinylation. Maleimide-biotin, while an excellent choice for targeting sulfhydryl groups, should be avoided for amine labeling due to its low efficiency, pH-dependent cross-reactivity, and the potential for undesirable side reactions. The choice of the appropriate biotinylation reagent is critical for the success of downstream applications, and for amine labeling, this compound provides a more robust and direct approach.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of PFP, TFP, and NHS Ester Stability in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Amine-Reactive Crosslinker
The strategic selection of an amine-reactive crosslinking agent is a critical determinant of success in bioconjugation, peptide synthesis, and drug development. The stability of these reagents in aqueous environments directly impacts reaction efficiency, reproducibility, and the overall yield of the desired conjugate. This guide provides an objective comparison of the hydrolytic stability of three commonly used active esters: pentafluorophenyl (PFP), tetrafluorophenyl (TFP), and N-hydroxysuccinimide (NHS) esters, supported by experimental data and detailed protocols.
Executive Summary: Fluorinated Esters Demonstrate Superior Aqueous Stability
Experimental evidence consistently demonstrates that fluorinated active esters, namely PFP and TFP esters, exhibit significantly greater resistance to hydrolysis in aqueous buffers compared to the widely used NHS esters.[1][2][3] This enhanced stability is particularly pronounced at neutral to basic pH, conditions often required for efficient amine acylation. The increased stability of PFP and TFP esters provides a broader experimental window, reduces the need for a large excess of the labeling reagent, and can lead to higher conjugation yields, especially when working with precious or dilute biomolecules.[1]
Quantitative Comparison of Hydrolytic Stability
The hydrolytic stability of an active ester is often quantified by its half-life (t½) in a given aqueous buffer. The following table summarizes the available quantitative data on the hydrolysis half-lives of PFP, TFP, and NHS esters at various pH values.
| Active Ester | pH 7.0 | pH 8.0 | pH 8.5 | pH 10.0 |
| PFP Ester | More stable than NHS and TFP esters[1] | - | - | - |
| TFP Ester | ~1.9x more stable than NHS ester | 3.0x more stable than NHS ester[1][4] | - | ~10x more stable than NHS ester[4] |
| NHS Ester | 4-5 hours (at 0°C)[5] | 1 hour (at 4°C)[5] | 180 minutes[6] | 39 minutes[4] |
Note: The data presented is compiled from multiple sources and may have been collected under slightly different experimental conditions (e.g., temperature, buffer composition). However, the general trend of increased stability for fluorinated esters is consistently observed.
The Chemical Basis for Enhanced Stability
The superior stability of PFP and TFP esters can be attributed to the electron-withdrawing nature of the fluorine atoms on the phenyl ring. This electronic effect makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack by amines. However, the pentafluorophenolate and tetrafluorophenolate leaving groups are less basic and therefore better leaving groups than N-hydroxysuccinimide. While this inherent reactivity is high, the fluorinated esters are less susceptible to hydrolysis, a competing reaction in aqueous media.[1]
Experimental Protocols
To facilitate the direct comparison of PFP, TFP, and NHS ester stability, the following experimental protocols are provided.
Protocol 1: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP, TFP, and NHS esters in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).[1]
Materials:
-
PFP, TFP, and NHS esters of the same carboxylic acid (e.g., biotin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate buffer, pH 8.5
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each active ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Initiation of Hydrolysis: Initiate the hydrolysis reaction by diluting each active ester stock solution into the reaction buffer (pH 7.4 or 8.5) to a final concentration of 1 mM.
-
Time-Course Analysis: Immediately inject a sample (t=0) into the HPLC system. Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).
-
HPLC Analysis: Monitor the disappearance of the active ester peak and the appearance of the corresponding hydrolyzed carboxylic acid peak over time.
-
Data Analysis: Calculate the half-life of each ester by plotting the natural logarithm of the active ester concentration versus time.
Protocol 2: Monitoring Hydrolysis via PM-FTIRRAS
For esters immobilized on a surface, such as in the fabrication of microarrays, Polarization-Modulation Fourier Transform Infrared Reflection-Absorption Spectroscopy (PM-FTIRRAS) can be employed to monitor hydrolysis.[4]
Procedure:
-
Surface Preparation: Prepare self-assembled monolayers (SAMs) of the active esters on a suitable substrate (e.g., gold).
-
In-situ Monitoring: Expose the functionalized surfaces to the aqueous buffer of interest (e.g., pH 7.0, 8.0, or 10.0).
-
Spectral Acquisition: Monitor the decrease in the carbonyl stretch of the active ester over time.
-
Data Analysis: Plot the natural logarithm of the fraction of unhydrolyzed ester as a function of time to determine the pseudo-first-order rate constant and the half-life.
Visualizing the Hydrolysis Pathway and Experimental Workflow
To further clarify the processes discussed, the following diagrams illustrate the hydrolysis pathway of active esters and a typical experimental workflow for stability assessment.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Site-Specific Biotinylation: Validating Biotin-PFP Ester Performance
For researchers, scientists, and drug development professionals, the precise and controlled conjugation of biotin (B1667282) to proteins is paramount for a multitude of applications, from affinity purification to sophisticated immunoassays. The choice of biotinylation reagent significantly influences the specificity, efficiency, and functional integrity of the resulting biotinylated protein. This guide provides an objective comparison of Biotin-Pentafluorophenyl (PFP) ester with other common biotinylation strategies, supported by experimental data and detailed protocols to validate its performance.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is a critical step in experimental design. Biotin-PFP ester offers distinct advantages in terms of reactivity and stability compared to the more traditional N-hydroxysuccinimide (NHS) esters. Enzymatic methods, while offering unparalleled specificity, introduce a different set of considerations.
| Feature | This compound | NHS-Biotin Ester | Enzymatic (BirA) |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Biotin Ligase (BirA) |
| Target | Primary and secondary amines | Primary amines | Specific 15 amino acid AviTag |
| Bond Formed | Stable amide bond | Stable amide bond | Covalent bond to a specific lysine (B10760008) |
| Specificity | Amine-reactive | Amine-reactive | Site-specific to AviTag |
| Hydrolytic Stability | More stable than NHS esters[1][2][3] | Prone to hydrolysis, especially at higher pH[4][5] | Not applicable |
| Reaction pH | 7.2 - 9.0[2][6] | 7.2 - 8.5[2][7] | Physiological pH |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient and reproducible reactions.[1][2][3] | Well-established chemistry with a wide variety of available reagents. | Homogeneous product with high yield and preserved protein function.[8][9][10] |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[2] | Susceptible to hydrolysis, which can lead to lower reaction yields and non-specific labeling.[4][8][9] | Requires genetic modification of the target protein to include the AviTag.[8][9] |
Experimental Validation of Biotinylation
To empirically validate the performance of this compound, a series of experiments can be conducted to compare it against a standard amine-reactive reagent like NHS-biotin. The following protocols outline the key steps for this comparison.
Experimental Workflow for Comparing Biotinylation Reagents
Caption: Comparative workflow for validating biotinylation reagents.
Experimental Protocols
1. Protein Biotinylation with this compound
This protocol describes the general procedure for biotinylating an antibody (e.g., IgG) using this compound.
-
Materials:
-
IgG (or other protein to be biotinylated)
-
This compound
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Organic solvent (e.g., Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO)
-
Desalting columns
-
-
Procedure:
-
Prepare the protein solution by dissolving the IgG in PBS to a final concentration of 1-2 mg/mL.[11] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.[1]
-
Immediately before use, dissolve the this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[1][12]
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
Remove excess, non-reacted this compound using a desalting column.[1]
-
2. Quantification of Biotin Incorporation: The HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the amount of biotin incorporated onto a protein.[13][14][15]
-
Principle: HABA binds to avidin (B1170675), producing a colored complex with a maximum absorbance at 500 nm.[13][15] Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.[15][16]
-
Procedure (Cuvette Format):
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[15]
-
Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and allow the reaction to stabilize for at least 15 seconds.[15]
-
Measure the absorbance at 500 nm (A500 HABA/Avidin/Biotin Sample).[15]
-
Calculate the moles of biotin per mole of protein using the provided formulas, accounting for the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
-
3. Functional Validation: Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA can be used to assess the functional integrity of a biotinylated antibody by measuring its antigen-binding activity.
-
Procedure (Indirect ELISA):
-
Coat a 96-well microplate with the target antigen overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).[17]
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[17]
-
Wash the plate.
-
Add serial dilutions of the biotinylated antibody (and a non-biotinylated control) to the wells and incubate for 2 hours at room temperature.[17]
-
Wash the plate.
-
Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.[17]
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.[17]
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.
-
Compare the signal generated by the biotinylated antibody to the non-biotinylated control to assess any loss of activity.
-
Reaction Mechanism and Site-Specificity
Understanding the underlying chemistry is crucial for optimizing biotinylation protocols.
This compound Reaction with Primary Amines
Caption: Reaction of this compound with a primary amine.
This compound reacts with primary amines (e.g., the epsilon-amino group of lysine residues and the N-terminal alpha-amino group) via nucleophilic acyl substitution to form a stable amide bond, releasing pentafluorophenol (B44920) as a byproduct.[2] The increased stability of the PFP ester to hydrolysis compared to NHS esters can lead to higher reaction efficiencies.[2][3]
Achieving Site-Specificity
While this compound is amine-reactive and thus not inherently site-specific, strategies exist to achieve more controlled biotinylation:
-
pH Control: The pKa of the N-terminal alpha-amino group is generally lower than that of the epsilon-amino group of lysine.[4] Performing the biotinylation reaction at a lower pH (around 7.0) can favor modification of the N-terminus.
-
Enzymatic Biotinylation: For true site-specificity, enzymatic methods using biotin ligase (BirA) and an AviTag are the gold standard.[8][9] This approach ensures biotinylation at a single, predetermined site, preserving the native function of the protein.[8][9]
Conclusion
The validation of site-specific biotinylation is critical for the success of numerous research and drug development applications. This compound presents a compelling alternative to traditional NHS esters due to its enhanced stability and reactivity. By employing the outlined experimental protocols for biotinylation, quantification, and functional validation, researchers can objectively compare the performance of this compound and make an informed decision on the most suitable reagent for their specific needs. For applications demanding absolute site-specificity, enzymatic methods remain the preferred choice. This guide provides a framework for the systematic evaluation of biotinylation reagents, ultimately leading to more reliable and reproducible experimental outcomes.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific biotinylation of purified proteins using BirA. — Immunology [immunology.ox.ac.uk]
- 10. [PDF] Site-specific biotinylation of purified proteins using BirA. | Semantic Scholar [semanticscholar.org]
- 11. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. mesoscale.com [mesoscale.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
Safety Operating Guide
Proper Disposal of Biotin-PFP Ester: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Biotin-PFP (Pentafluorophenyl) ester, a common amine-reactive biotinylation agent. Adherence to these procedures will help safeguard laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. Biotin-PFP ester may be classified as hazardous, potentially causing skin, eye, and respiratory irritation, and may be harmful if swallowed[1].
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Body Protection: Don an impervious lab coat.
-
Respiratory Protection: If working with powder outside of a fume hood, a suitable respirator may be required[1].
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols[2].
Step-by-Step Disposal Protocol for this compound
This protocol outlines the approved methods for disposing of this compound waste, including pure compound, contaminated consumables, and aqueous solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unreacted this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or sanitary landfill[2].
2. Prohibited Disposal Methods:
-
DO NOT discharge this compound or its solutions into the sewer system[2].
-
DO NOT dispose of solid this compound waste in regular trash.
-
DO NOT contaminate water, foodstuffs, or animal feed with this chemical[2].
3. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through a licensed chemical waste disposal company[2][6].
-
The primary recommended disposal method is controlled incineration with flue gas scrubbing[2].
-
Ensure all local and national regulations for hazardous waste disposal are strictly followed[6][7].
Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation[2]. Wearing appropriate PPE, absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders. For solid spills, carefully sweep or scoop the material to avoid creating dust. Collect all contaminated materials in a sealed container for hazardous waste disposal[1][6].
Summary of Disposal Guidelines
For quick reference, the following table summarizes the key disposal parameters for this compound.
| Waste Type | Recommended Disposal Method | Key Precautions |
| Unused/Expired Solid | Collect in a labeled hazardous waste container for incineration by a licensed contractor. | Avoid dust formation. Handle in a well-ventilated area. |
| Contaminated Labware | Collect disposable items (e.g., pipette tips, microfuge tubes) in a hazardous waste container. Decontaminate glassware by triple rinsing with solvent. | Segregate from non-hazardous waste. Collect rinsate as hazardous liquid waste. |
| Aqueous Solutions | Collect in a labeled, sealed container for hazardous liquid waste. Do not discharge to sewer. | Be mindful of potential hydrolysis, though the waste remains hazardous. Avoid buffers containing primary amines (e.g., Tris) in waste streams. |
| Empty Reagent Containers | Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. Puncture the container and dispose of it as per institutional policy. | Ensure the container is fully decontaminated before disposal to prevent unintended reuse. |
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. broadpharm.com [broadpharm.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PFP Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Biotin-PFP ester. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.
Biotin-PFP (Pentafluorophenyl) ester is an amine-reactive biotinylation reagent used to label proteins, peptides, and other biomolecules.[1][2] Its high reactivity necessitates careful handling to avoid potential hazards.[3]
Hazard Identification and Personal Protective Equipment (PPE)
According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) [4]
-
Skin corrosion/irritation (Category 2) [4]
-
Serious eye damage/eye irritation (Category 2A) [4]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [4]
To mitigate these risks, the following personal protective equipment is mandatory.
| Personal Protective Equipment (PPE) | Specifications and Guidelines | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[5][6] Double gloving is recommended, especially when handling larger quantities.[7][8] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[7] | Prevents skin contact, which can cause irritation.[4] |
| Eye and Face Protection | Safety goggles with side-shields are required.[4][9] A face shield may be necessary for splash protection during larger scale operations.[5] | Protects against serious eye irritation from dust or splashes.[4] |
| Skin and Body Protection | A lab coat or a disposable gown made of a low-permeability fabric should be worn.[5][8] Ensure cuffs are tucked into gloves to prevent skin exposure.[8] | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[4][9] If dust or aerosols are generated and ventilation is inadequate, a suitable respirator (e.g., N95 or higher) should be used.[7] | Prevents respiratory tract irritation from inhalation of the powder.[4] |
Operational Protocol: From Receipt to Disposal
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Recommended storage temperatures vary, with suppliers suggesting ranges from ≤4°C to -20°C.[10][11] Always refer to the manufacturer's specific instructions.
-
The compound is moisture-sensitive; store with a desiccant.[10][12]
Handling and Use:
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.[12]
-
Weigh the required amount in a chemical fume hood. Avoid creating dust.[9]
-
This compound is typically dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[10][12] Do not prepare stock solutions for long-term storage as the PFP ester moiety is susceptible to hydrolysis.[12]
-
When adding to an aqueous reaction mixture, introduce the dissolved reagent slowly to the protein solution.[12]
-
Avoid using buffers containing primary amines (e.g., Tris or glycine) as they will compete with the target molecule for reaction with the ester.[12]
Spill Management: In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.[4]
-
For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.
-
For a solution spill, absorb with an inert material (e.g., vermiculite, sand, or earth).[4]
-
Place the contained spill material into a sealed container for disposal.[9]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[4]
Disposal Plan: All waste materials, including empty containers, unused reagent, and contaminated materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect unused solutions in a labeled, sealed container compatible with the solvent used.
-
Contaminated Materials: Gloves, wipes, and other disposable materials that have come into contact with this compound should be collected in a designated, sealed waste bag.
Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[13] Do not dispose of down the drain.[9]
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling and use of this compound.
Caption: Step-by-step response plan for a this compound spill.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. cephamls.com [cephamls.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. targetmol.com [targetmol.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
